7-Methoxyquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMZHNQXKLXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816449-02-2 | |
| Record name | 7-methoxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methoxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. 7-Methoxyquinoline-4-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its strategic functionalization with a methoxy group and a carboxylic acid at key positions makes it a versatile intermediate for drug discovery and development. This guide provides a detailed exploration of the primary synthetic routes to this important molecule, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methods.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several established name reactions in heterocyclic chemistry. The most prominent and widely applicable methods include the Gould-Jacobs reaction, the Doebner-von Miller reaction, and the Camps cyclization. Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.
| Synthesis Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Gould-Jacobs Reaction | 3-Methoxyaniline, Diethyl ethoxymethylenemalonate | Multi-step process involving condensation, thermal cyclization, and saponification. | High yields, good regioselectivity, versatile for substituted anilines. | Requires high temperatures for cyclization, multi-step process can be time-consuming. |
| Doebner-von Miller Reaction | 3-Methoxyaniline, Pyruvic acid, Formaldehyde (or its equivalent) | Acid-catalyzed condensation of an aniline, an α,β-unsaturated carbonyl compound (formed in situ), and pyruvic acid. | One-pot reaction, readily available starting materials. | Can lead to mixtures of products, mechanism is debated, yields can be variable. |
| Camps Cyclization | Substituted o-acylaminoacetophenone | Base-catalyzed intramolecular condensation. | Good for certain substitution patterns, can be high-yielding. | Requires a pre-functionalized starting material which may involve a multi-step synthesis. |
The Gould-Jacobs Reaction: A Detailed Exploration
The Gould-Jacobs reaction stands out as a robust and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which are immediate precursors to this compound.[1][2] This multi-step process offers excellent control over the substitution pattern on the quinoline ring.[1] The reaction proceeds through three key stages: condensation, thermal cyclization, and saponification.[1]
Stage 1: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate
The synthesis commences with the nucleophilic attack of the amino group of 3-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate.[1]
Stage 2: Thermal Cyclization
The second stage involves a high-temperature, intramolecular cyclization of the malonate intermediate.[3] This step is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-260 °C.[3][4] The reaction proceeds via a 6-electron cyclization process to form the quinoline ring system, yielding ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.[1]
Stage 3: Saponification
The final step is the hydrolysis of the ester group to the desired carboxylic acid. This is achieved through saponification, typically by heating the ester in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.[1]
Reaction Mechanism: Gould-Jacobs Reaction
Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
Part A: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature. The crude product, diethyl 2-((3-methoxyphenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization from ethanol.
-
In a separate flask, heat diphenyl ether to 250 °C.
-
Slowly add the crude diethyl 2-((3-methoxyphenylamino)methylene)malonate to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate.
-
Collect the solid by filtration and wash with diethyl ether to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from ethanol or acetic acid.
Part B: Saponification to this compound
-
Suspend the ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Alternative Synthetic Routes
The Doebner-von Miller Reaction
The Doebner-von Miller reaction offers a one-pot synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] For the synthesis of this compound, 3-methoxyaniline would be reacted with pyruvic acid and an aldehyde, typically formaldehyde or its equivalent.[7] The reaction is catalyzed by strong acids, such as hydrochloric acid or sulfuric acid.[5] While attractive for its convergence, this reaction can suffer from a lack of regioselectivity and the formation of byproducts, making purification challenging.[8]
Reaction Mechanism: Doebner-von Miller Reaction
Caption: A generalized mechanism for the Doebner-von Miller reaction.
The Camps Cyclization
The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a hydroxyquinoline. To synthesize this compound via this route, a suitable precursor such as N-(2-acetyl-4-methoxyphenyl)oxalamic acid ethyl ester would be required. The synthesis of this starting material can be complex, making this route less direct than the Gould-Jacobs reaction for this specific target molecule. The reaction typically yields a mixture of isomers, and the regioselectivity is dependent on the reaction conditions and the structure of the starting material.
Conclusion
For the synthesis of this compound, the Gould-Jacobs reaction emerges as the most reliable and well-documented method. Its multi-step nature allows for the isolation and purification of intermediates, leading to a high-purity final product. While the Doebner-von Miller and Camps reactions are valuable tools in the synthesis of quinolines, their application to this specific target may be limited by issues of regioselectivity and the availability of starting materials. The detailed protocol provided for the Gould-Jacobs synthesis serves as a practical guide for researchers and scientists engaged in the synthesis of this important medicinal chemistry building block.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 7-Methoxyquinoline-4-carboxylic Acid
This guide provides an in-depth analysis of the expected spectral characteristics of 7-methoxyquinoline-4-carboxylic acid. As a key heterocyclic compound, understanding its structural features through modern analytical techniques is paramount for researchers in medicinal chemistry and materials science. This document synthesizes fundamental spectroscopic principles with expert insights to offer a predictive but robust characterization of the molecule, guiding researchers in their analytical endeavors.
Introduction to this compound
This compound belongs to the quinoline class of compounds, which are renowned for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals.[1][2] The presence of a carboxylic acid group at the 4-position and a methoxy group at the 7-position on the quinoline scaffold suggests potential for unique chemical reactivity and biological interactions. Accurate structural elucidation is the foundation of any research and development effort, making a thorough understanding of its spectral data essential.
Molecular Structure
The foundational step in any spectral analysis is a clear understanding of the molecule's structure.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxyl proton is observed.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The aromatic region will be particularly informative due to spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | > 12.0 | broad singlet (br s) | N/A | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| H-2 | 8.8 - 9.0 | doublet (d) | ~4.5 | This proton is adjacent to the electronegative nitrogen atom and is significantly deshielded. It will be coupled to H-3. |
| H-3 | 7.4 - 7.6 | doublet (d) | ~4.5 | Coupled to H-2. |
| H-5 | 8.1 - 8.3 | doublet (d) | ~9.0 | This proton is part of the benzene ring portion and experiences deshielding. It is ortho-coupled to H-6. |
| H-6 | 7.5 - 7.7 | doublet of doublets (dd) | ~9.0, ~2.5 | Coupled to H-5 (ortho) and H-8 (meta). |
| H-8 | 7.2 - 7.4 | doublet (d) | ~2.5 | This proton is ortho to the nitrogen-containing ring and meta to H-6. It shows a small meta coupling. |
| OCH₃ | 3.9 - 4.1 | singlet (s) | N/A | The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet. Its chemical shift is characteristic for an aryl methoxy group. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3] |
| C-7 (C-OCH₃) | 160 - 163 | Aromatic carbon directly attached to an oxygen atom is significantly deshielded. |
| C-2, C-4, C-5, C-8a | 140 - 150 | Quaternary carbons and carbons adjacent to nitrogen in the heterocyclic ring typically appear in this range. |
| C-3, C-6, C-8, C-4a | 105 - 135 | Aromatic CH carbons and the remaining quaternary carbons will resonate in this general region. The specific shifts are influenced by their position relative to the substituents. |
| OCH₃ | 55 - 60 | The carbon of the methoxy group is shielded relative to the aromatic carbons and appears in this typical range for an sp³-hybridized carbon attached to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500 - 3300 | O-H stretch (Carboxylic acid) | Broad | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |
| ~1700 - 1725 | C=O stretch (Carboxylic acid) | Strong | The carbonyl stretch is a strong, sharp band. Its position indicates a conjugated carboxylic acid.[4][5] |
| ~1600, ~1470 | C=C and C=N stretch (Aromatic) | Medium | These absorptions are characteristic of the quinoline ring system. |
| ~1250 and ~1050 | C-O stretch | Strong | These bands correspond to the C-O stretching of the carboxylic acid and the aryl ether (methoxy group). |
| ~3000 - 3100 | =C-H stretch (Aromatic) | Medium | C-H stretching vibrations for protons on the aromatic ring.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule, which will likely produce a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode. Electron Impact (EI) can also be used to induce more extensive fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .
-
Molecular Ion: In a high-resolution mass spectrum (HRMS), the exact mass would be expected around m/z 203.0582. In a standard ESI spectrum, one would expect to see:
-
[M+H]⁺: m/z 204.0655 (Positive ion mode)
-
[M-H]⁻: m/z 202.0510 (Negative ion mode)
-
-
Key Fragmentation Pathways: Under EI or CID (Collision-Induced Dissociation) conditions, the molecule is expected to fragment in a predictable manner.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectral data, grounded in established scientific principles. The ¹H and ¹³C NMR spectra will reveal the precise arrangement of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups, notably the carboxylic acid. Finally, mass spectrometry will verify the molecular weight and offer insights into the molecule's stability and fragmentation patterns. This comprehensive spectral portrait serves as an essential reference for any scientist working with this compound, ensuring accuracy and facilitating further research.
References
The Quinolone Carboxylic Acids: A Journey from Serendipitous Discovery to Cornerstone of Antibacterial Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone carboxylic acids represent a major class of synthetic antibacterial agents that have become indispensable in the clinical management of a wide spectrum of bacterial infections. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, from the serendipitous finding of nalidixic acid to the rational design of modern fluoroquinolones. We will delve into the pivotal moments of their development, the elucidation of their unique mechanism of action targeting bacterial DNA topoisomerases, and the intricate structure-activity relationships that have guided the evolution of successive generations. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific underpinnings and historical context of quinolone carboxylic acids, offering insights into the causality behind experimental choices and the self-validating systems of their therapeutic application.
The Dawn of a New Antibacterial Era: The Serendipitous Discovery of Nalidixic Acid
The story of quinolone carboxylic acids begins not with a targeted search, but with an unexpected observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct with a 1,8-naphthyridine core structure.[1] This compound, later named nalidixic acid, demonstrated modest but significant antibacterial activity, primarily against Gram-negative bacteria.[1]
Though not a quinolone in the strictest sense due to its naphthyridine ring, nalidixic acid is universally recognized as the progenitor of the entire class of quinolone antibiotics.[1][2] Its introduction into clinical practice in 1967 for the treatment of urinary tract infections marked the beginning of a new chapter in antibacterial chemotherapy.[3][4] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[3]
The Rise of the Fluoroquinolones: A Paradigm Shift in Antibacterial Potency and Spectrum
The true potential of the quinolone scaffold was unlocked in the 1970s and 1980s with the advent of the fluoroquinolones.[3][4] The strategic addition of a fluorine atom at the C-6 position of the quinolone ring, a modification that would become a hallmark of this class, dramatically enhanced their antibacterial potency and broadened their spectrum of activity.[5] Norfloxacin, developed in 1978, was the first of this new generation to demonstrate significantly improved activity against a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa.[3]
This breakthrough was followed by the synthesis of ciprofloxacin in 1981, a compound that remains one of the most widely used antibiotics globally.[3][5] Ciprofloxacin exhibited even greater potency and an expanded spectrum that included some Gram-positive bacteria.[2] The development of these second-generation fluoroquinolones represented a paradigm shift, moving the quinolones from a niche urinary tract infection treatment to a versatile class of drugs for systemic infections.
The Evolution of Fluoroquinolone Generations
The subsequent development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties. This evolution was driven by a growing understanding of the structure-activity relationships of the quinolone pharmacophore.
| Generation | Key Compounds | Spectrum of Activity |
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily Gram-negative bacteria (excluding P. aeruginosa), mainly for UTIs.[6] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen activity.[6] |
| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[6] |
| Fourth | Trovafloxacin, Moxifloxacin | Broad-spectrum activity, including anaerobic bacteria.[6] |
Mechanism of Action: Targeting Bacterial DNA Replication
The unique and potent antibacterial effect of quinolone carboxylic acids stems from their ability to inhibit bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[9]
-
Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following DNA replication. In Gram-positive bacteria, topoisomerase IV is often the primary target.[9]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[10]
Caption: Mechanism of action of quinolone carboxylic acids.
Structure-Activity Relationships: The Blueprint for Rational Drug Design
The evolution of quinolones from the narrow-spectrum nalidixic acid to broad-spectrum fluoroquinolones is a testament to the power of understanding structure-activity relationships (SAR).[11] Key structural modifications to the quinolone nucleus have been systematically explored to enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
Caption: Structure-activity relationships of quinolone carboxylic acids.
Experimental Protocols
Synthesis of Nalidixic Acid
The synthesis of nalidixic acid can be achieved through a multi-step process, with the Gould-Jacobs reaction being a key transformation for forming the naphthyridinone core.[6][11]
Step 1: Condensation of 2-amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate
-
In a reaction vessel, combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[12]
-
Heat the mixture with stirring. An insulation reaction is carried out at approximately 90°C.[12]
-
Upon completion of the reaction, cool the mixture to room temperature to obtain the crude product, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[12]
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
-
The crude intermediate from Step 1 is subjected to high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization.[13]
-
This forms the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[11]
Step 3: Hydrolysis
-
The ester from Step 2 is hydrolyzed using a base (e.g., sodium hydroxide) to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[11]
Step 4: N-Alkylation
-
The product from Step 3 is alkylated with ethyl iodide in the presence of a base (e.g., potassium hydroxide) to introduce the ethyl group at the N-1 position, yielding nalidixic acid.[11]
Synthesis of a Representative Fluoroquinolone: Ciprofloxacin
A common synthetic route to ciprofloxacin starts from 2,4-dichloro-5-fluoro-benzoyl chloride.
Step 1: Acylation and Enamine Formation
-
To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine.
-
Add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene at 10-15°C.
-
Slowly raise the temperature to 80-85°C and maintain for several hours to facilitate enamine formation.
Step 2: Cyclization
-
Add cyclopropylamine to the reaction mixture at room temperature.
-
Add potassium carbonate and N,N-dimethylformamide (DMF) and heat to 120-125°C to induce ring closure, forming the quinolone core.
-
After cooling and quenching with ice water, the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated.
Step 3: Nucleophilic Substitution with Piperazine
-
Dissolve the intermediate from Step 2 in dimethyl sulfoxide (DMSO).
-
Add piperazine and heat the mixture to 90°C.
-
Upon completion, cool the reaction mixture and adjust the pH to 7 with hydrochloric acid to precipitate ciprofloxacin.
-
The final product is isolated by filtration and purified.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized technique for determining MIC.[4]
Materials:
-
Quinolone antibiotic of known potency
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Sterile saline or broth for dilutions
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the quinolone antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[4]
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
The Challenge of Resistance
The widespread use of quinolone carboxylic acids has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) that reduce the binding affinity of quinolones.[9]
-
Decreased drug accumulation: This can occur through either reduced uptake due to alterations in porin proteins or increased efflux via the overexpression of efflux pumps.[9]
-
Plasmid-mediated resistance: The acquisition of genes on plasmids that encode proteins that protect the target enzymes or inactivate the quinolone.
The continuous evolution of resistance underscores the importance of prudent antibiotic use and the ongoing need for the development of new antibacterial agents.
Conclusion
The journey of quinolone carboxylic acids from a serendipitous discovery to a cornerstone of modern antibacterial therapy is a compelling narrative of scientific inquiry, rational drug design, and the ongoing battle against infectious diseases. The foundational understanding of their mechanism of action and structure-activity relationships has enabled the development of successive generations of these drugs with improved efficacy and broader clinical applications. However, the persistent challenge of bacterial resistance necessitates continued research and a commitment to antimicrobial stewardship to preserve the utility of this vital class of antibiotics for future generations.
References
- 1. iacld.com [iacld.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to 7-Methoxyquinoline-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxyquinoline-4-carboxylic acid, a prominent member of the quinoline carboxylic acid class of heterocyclic compounds, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its synthesis, chemical properties, and burgeoning role as a potential therapeutic agent. We delve into its mechanistic underpinnings, particularly its established anticancer properties through the induction of apoptosis and cell cycle arrest. Furthermore, this guide explores the therapeutic landscape of its derivatives and outlines detailed experimental protocols for its synthesis and biological evaluation, offering valuable insights for researchers and drug development professionals.
Introduction
Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities. Within this class, this compound has emerged as a molecule of interest due to its intriguing biological profile. Its structure, featuring a methoxy group at the 7-position and a carboxylic acid at the 4-position of the quinoline ring, imparts specific physicochemical properties that contribute to its biological interactions. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical overview for researchers exploring its potential in drug discovery and development.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various established methods for quinoline ring formation. A commonly employed strategy is the Gould-Jacobs reaction. This versatile method allows for the construction of the quinoline core, which can be further modified to yield the desired product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | Off-White Powder | [2] |
| Storage | 2-8°C Refrigerator | [2] |
| IUPAC Name | This compound |
Diagram 1: Synthesis Pathway of this compound via Gould-Jacobs Reaction
References
An In-depth Technical Guide to 7-Methoxyquinoline-4-carboxylic Acid: Identifiers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Methoxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is emerging, this document establishes its core identifiers and leverages in-depth information from its closely related and well-studied structural isomers to provide a thorough understanding of its potential properties, synthesis, and applications. This comparative approach offers valuable insights for researchers navigating the chemical landscape of substituted quinoline carboxylic acids.
Core Identifiers and Physicochemical Properties
This compound is a quinoline derivative characterized by a methoxy group at the 7th position and a carboxylic acid group at the 4th position of the quinoline ring.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 816449-02-2 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | This compound |
Due to the limited availability of experimental data for this compound, we present the physicochemical properties of two closely related isomers to provide a comparative context.
Table 2: Comparative Physicochemical Properties of Methoxyquinoline Carboxylic Acid Isomers
| Property | This compound | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid[1] | 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid[2] |
| CAS Number | 816449-02-2 | 28027-17-0 | 417721-34-7 |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₄ | C₁₁H₉NO₄ |
| Molecular Weight | 203.19 g/mol | 219.19 g/mol | 219.19 g/mol |
| Melting Point | Data not available | 272 °C[3] | Data not available |
Synthesis of Quinoline-4-Carboxylic Acids: Established Methodologies
The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. Classical name reactions provide robust pathways to this scaffold. While a specific, validated protocol for this compound is not widely published, its synthesis can be logically approached through established methods such as the Pfitzinger and Doebner reactions. A patent describing the synthesis of the related 7-hydroxyquinoline-4-carboxylic acid mentions the use of 4-chloro-7-methoxyquinoline as a starting material, suggesting a potential route involving palladium-catalyzed carbonylation followed by hydrolysis.[4]
The Pfitzinger Reaction: A Versatile Approach
The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[5][6]
Diagram 1: General Mechanism of the Pfitzinger Reaction
Caption: The Pfitzinger reaction mechanism.
Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid via Pfitzinger Condensation [7]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide pellets in approximately 30 mL of 95% ethanol with stirring.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product, which is then collected by filtration.
The Doebner-von Miller Reaction: An Alternative Pathway
The Doebner-von Miller reaction is another classical method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] This reaction is catalyzed by strong acids.
References
- 1. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID | 28027-17-0 [chemicalbook.com]
- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]
7-Methoxyquinoline-4-carboxylic Acid: A Privileged Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of 7-Methoxyquinoline-4-carboxylic acid, a key derivative with significant, yet underexplored, therapeutic potential. While much of the existing research has focused on more complex derivatives, this guide will consolidate the available knowledge to illuminate the intrinsic value of the this compound core. We will delve into its structural significance, plausible synthetic routes based on established methodologies, and its prospective applications in oncology and inflammatory diseases, as inferred from the extensive body of research on closely related analogues. This document aims to serve as a foundational resource for researchers, stimulating further investigation into this promising molecule and guiding the design of novel therapeutics.
The Quinoline-4-Carboxylic Acid Core: A Legacy of Therapeutic Success
The quinoline ring system, a bicyclic aromatic heterocycle, has been a prolific source of therapeutic agents for over a century. The addition of a carboxylic acid group at the 4-position endows the scaffold with unique physicochemical properties, facilitating interactions with a diverse array of biological targets. This structural motif is central to the pharmacological activity of numerous approved drugs, ranging from antimalarials to antibiotics and anticancer agents.
The versatility of the quinoline-4-carboxylic acid scaffold lies in its synthetic tractability and the ability to modulate its biological activity through substitutions at various positions on the quinoline ring. The 7-methoxy substitution, in particular, has emerged as a key feature in several potent bioactive molecules, suggesting that this compound is a highly valuable, yet underutilized, platform for drug discovery.
Therapeutic Potential of this compound: An Evidence-Based Postulation
Direct and extensive studies on the therapeutic applications of this compound are nascent. However, a compelling case for its potential can be constructed by examining the well-documented activities of its close structural relatives.
Anticancer Applications
The quinoline-4-carboxylic acid scaffold is prominently featured in a number of anticancer agents. A notable example is the multi-tyrosine kinase inhibitor Lenvatinib , used in the treatment of various cancers. A key intermediate in the synthesis of Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide, highlighting the importance of the 7-methoxyquinoline core in targeting cancer-related pathways[1].
Furthermore, derivatives of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid have demonstrated potential in inhibiting cancer cell proliferation through mechanisms that may include the induction of apoptosis[1]. The structural similarity of these compounds to this compound suggests that the latter could serve as a foundational structure for the development of novel anticancer agents.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. The structural features of quinoline-4-carboxylic acids, particularly the presence of a carboxylic acid group on an aromatic ring, bear a resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). While direct evidence for the anti-inflammatory activity of this compound is not yet established, the broader class of quinoline derivatives has shown promise in this area. Research on related compounds suggests potential mechanisms involving the modulation of inflammatory pathways.
Synthesis of this compound: Established Methodologies
Proposed Synthetic Pathway: The Doebner-von Miller Reaction
The Doebner-von Miller reaction offers a straightforward, three-component approach to the synthesis of quinoline-4-carboxylic acids[2]. This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid. For the synthesis of this compound, the logical starting materials would be m-anisidine, an aldehyde (such as benzaldehyde for a 2-phenyl derivative, or formaldehyde to yield an unsubstituted C2 position after a subsequent decarboxylation step if a 2-H quinoline is desired), and pyruvic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 eq), the chosen aldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., iron(III) triflate) or a Brønsted acid (e.g., trifluoroacetic acid) to the mixture[2].
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80°C for ethanol) and maintain for several hours (e.g., 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield the final product of high purity.
Caption: Proposed Doebner-von Miller synthesis of this compound.
Potential Mechanisms of Action: Insights from Analogue Studies
While the specific molecular targets of this compound remain to be elucidated, the mechanisms of action of its derivatives provide valuable clues.
Inhibition of Key Enzymes in Cancer Progression
Many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting enzymes crucial for cancer cell survival and proliferation. These include:
-
Tyrosine Kinases: As exemplified by Lenvatinib, the 7-methoxyquinoline scaffold can be elaborated to effectively target various receptor tyrosine kinases involved in tumor growth and angiogenesis.
-
Histone Deacetylases (HDACs): The quinoline-4-carboxylic acid motif has been successfully incorporated into HDAC inhibitors, suggesting a role in epigenetic modulation of gene expression in cancer cells.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory potential of quinoline derivatives is thought to arise from their ability to interfere with key signaling cascades that drive the inflammatory response. A plausible mechanism for this compound could involve the inhibition of pro-inflammatory enzymes or the modulation of transcription factors that regulate the expression of inflammatory mediators.
Caption: Potential therapeutic mechanisms of this compound derivatives.
Data Summary
While quantitative data for this compound is not available in the reviewed literature, the following table summarizes the activity of a closely related compound to illustrate the potential of this scaffold.
| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | Anticancer (Cell Proliferation) | Data suggests potential | [1] |
| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | Antimicrobial | Efficacy against various bacterial strains | [1] |
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, scaffold in the landscape of medicinal chemistry. The wealth of data on its derivatives strongly suggests its potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Future research should focus on the direct synthesis and biological evaluation of this core molecule to fully elucidate its therapeutic potential. Key areas for investigation include:
-
Systematic Biological Screening: Evaluating the anticancer and anti-inflammatory activities of this compound in a panel of relevant in vitro and in vivo models.
-
Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
References
Structural Elucidation of 7-Methoxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 7-Methoxyquinoline-4-carboxylic acid (CAS No: 816449-02-2), a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise structural and electronic properties of its derivatives is paramount for rational drug design. This document outlines a multi-faceted approach to structural elucidation, integrating synthetic strategy, detailed spectroscopic analysis (NMR, IR, MS), and crystallographic principles. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical reference for researchers engaged in the development of novel therapeutics based on the quinoline core.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors. The specific substitution pattern on the ring dramatically influences the molecule's pharmacological profile.
This compound, the subject of this guide, combines several key features: the quinoline core for target interaction, a methoxy group at the 7-position which can modulate metabolic stability and binding affinity, and a carboxylic acid group at the 4-position that can act as a hydrogen bond donor/acceptor or a handle for further synthetic modification.[3] A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is therefore critical for predicting its behavior in a biological system and for designing next-generation analogues.
Synthesis via Doebner Reaction
The synthesis of quinoline-4-carboxylic acids is classically achieved through the Doebner reaction, a three-component condensation.[1][4] This method is advantageous as it builds the core structure with the desired carboxylic acid moiety in a single primary transformation. The proposed synthesis for this compound involves the reaction of m-anisidine (3-methoxyaniline), an aldehyde (e.g., formaldehyde or its equivalent), and pyruvic acid.
Experimental Protocol: Doebner Synthesis
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve m-anisidine and pyruvic acid in a suitable solvent, such as ethanol.
-
Initiation : Slowly add the aldehyde to the stirred mixture. The reaction is often exothermic.
-
Reaction : Heat the mixture to reflux for several hours to drive the condensation and cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification : Collect the crude product by vacuum filtration. Wash the solid with cold solvent to remove unreacted starting materials. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield purified this compound.
The causality for this pathway lies in the initial formation of an enamine from pyruvic acid, followed by a Michael addition with the imine formed from aniline and the aldehyde, and subsequent electrophilic cyclization onto the electron-rich aromatic ring, followed by oxidation to the quinoline.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Elucidation
Spectroscopic analysis provides the foundational evidence for confirming the covalent structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (–COOH) will be highly deshielded, appearing as a broad singlet far downfield (typically >12 ppm).[5] The aromatic protons on the quinoline ring will appear between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns determined by their position relative to the nitrogen and the substituents. The methoxy (–OCH₃) protons will be a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR : The carbon spectrum will complement the proton data. The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm range.[6] Aromatic carbons will resonate between 110-150 ppm. The methoxy carbon will appear around 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| COOH | ~13.0 | ~168 | br s |
| H2 | ~8.9 | ~148 | d |
| H3 | ~7.5 | ~120 | d |
| H5 | ~8.2 | ~128 | d |
| H6 | ~7.3 | ~108 | dd |
| H8 | ~7.6 | ~125 | d |
| OCH₃ | ~4.0 | ~56 | s |
| C4 | - | ~145 | - |
| C4a | - | ~127 | - |
| C7 | - | ~162 | - |
| C8a | - | ~149 | - |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[7]
-
O–H Stretch : A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.[5][8]
-
C=O Stretch : A strong, sharp absorption should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[7]
-
C–O Stretch & O–H Bend : Look for C–O stretching and O–H bending vibrations in the 1200-1440 cm⁻¹ region.
-
Aromatic Region : Aromatic C=C stretching will produce several peaks between 1450-1620 cm⁻¹. Aromatic C–H stretching will be observed as sharp peaks just above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium-Weak |
| Methoxy/Carboxyl | C–O Stretch | 1210 - 1320 | Strong |
| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium |
| Alkyl (Methoxy) | C–H Stretch | 2850 - 2960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉NO₃), the expected exact mass is 203.0582 g/mol .
The primary fragmentation pathway in the mass spectrum of a quinoline-4-carboxylic acid typically involves the loss of the carboxyl group.[9]
-
Molecular Ion (M⁺) : A strong peak at m/z = 203.
-
[M - COOH]⁺ Fragment : A significant peak at m/z = 158, resulting from the loss of the 45 Da carboxylic acid radical. This fragment corresponds to the stable 7-methoxyquinoline cation.
Crystallographic Analysis
Single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state (crystal packing).[10] While a public crystal structure for this specific molecule is not available, the protocol for its determination is well-established.[11]
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth : High-quality single crystals are paramount.[12] This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetonitrile).
-
Data Collection : A suitable crystal (typically < 0.5 mm) is mounted on a goniometer and placed in a diffractometer.[11] The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted beams as the crystal is rotated.
-
Structure Solution : The diffraction data is processed to generate a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map.[12]
-
Structure Refinement : An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[13]
Expected Structural Features & Intermolecular Interactions
Based on known structures of related quinoline carboxylic acids, several features can be anticipated:
-
Planarity : The bicyclic quinoline ring system will be essentially planar.
-
Hydrogen Bonding : The most critical intermolecular interaction will be hydrogen bonding between the carboxylic acid groups. Molecules are expected to form centrosymmetric dimers, where the –COOH group of one molecule hydrogen bonds to the –COOH group of a neighboring molecule.[5] This strong interaction is the primary driver of the crystal packing.
-
π-Stacking : The planar quinoline rings may engage in π–π stacking interactions, further stabilizing the crystal lattice.
References
- 1. jptcp.com [jptcp.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chempap.org [chempap.org]
- 10. excillum.com [excillum.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. journals.iucr.org [journals.iucr.org]
Quantum Chemical Calculations for Quinoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2][3] The versatility of the quinoline nucleus, which allows for extensive structural modifications, makes it a privileged scaffold in the design of novel therapeutic agents.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations in the rational design and analysis of quinoline derivatives. By leveraging computational methods, we can elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby accelerating the discovery of new and more effective drug candidates. This guide will delve into the theoretical underpinnings of these computational techniques, provide practical, step-by-step workflows for their implementation, and demonstrate their utility through case studies in drug development.
The Significance of the Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental structural motif in a vast number of natural and synthetic bioactive molecules. Its derivatives have been extensively studied for a wide range of pharmacological responses, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The ability to readily modify the quinoline ring with various substituents allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive scaffold for drug discovery.[1] Computational methods, particularly quantum chemical calculations, have become indispensable tools in understanding the structure-activity relationships (SAR) of quinoline derivatives, facilitating the design of novel compounds with enhanced efficacy and safety profiles.[1]
Fundamentals of Quantum Chemical Calculations in Drug Design
Quantum chemical calculations provide a theoretical framework for understanding the behavior of electrons in molecules, which in turn governs their chemical properties and biological activity. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. In the context of drug design, these calculations are instrumental in predicting a wide range of molecular properties that are crucial for a compound's therapeutic potential.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[5][6][7] DFT calculations are used to determine global and local quantum-molecular descriptors, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution.[5] These descriptors provide valuable insights into the reactivity, stability, and potential interaction sites of a molecule.[5][8]
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules.[9] This method is particularly useful for predicting and interpreting UV-Vis absorption spectra, providing a theoretical basis for the spectroscopic characterization of novel quinoline derivatives.[9][10]
Methodologies for Quantum Chemical Analysis of Quinoline Derivatives
A systematic computational workflow is essential for the effective application of quantum chemical calculations in the study of quinoline derivatives. The following sections outline a typical workflow, from initial structure preparation to the analysis of key molecular properties.
Molecular Geometry Optimization
The first and most critical step in any quantum chemical calculation is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)).[6][7][9][11] Accurate geometry optimization is crucial as all subsequent property calculations are dependent on the determined molecular structure.
Experimental Protocol: Geometry Optimization of a Quinoline Derivative
-
Input Structure Preparation: Draw the 2D structure of the quinoline derivative using a molecular editor and convert it to a 3D structure.
-
Computational Method Selection: Choose a suitable DFT functional and basis set. For many applications involving quinoline derivatives, the B3LYP/6-311+G(d,p) level of theory provides a good balance of accuracy and computational efficiency.[7]
-
Software Implementation: Utilize a quantum chemistry software package such as Gaussian, Schrödinger, or Q-Chem.[6][12]
-
Execution of Calculation: Submit the input file for a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the molecule's energy.
-
Verification of Optimization: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[3] The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron.[13] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability.[8]
| Parameter | Significance | Typical Application for Quinolines |
| EHOMO | Electron-donating ability | Correlates with antioxidant activity and interaction with electron-deficient biological targets. |
| ELUMO | Electron-accepting ability | Relates to the potential for interaction with electron-rich biological sites. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A smaller gap often correlates with higher biological activity in certain contexts.[8] |
Diagram: Conceptual Workflow for Quantum Chemical Analysis
Caption: A generalized workflow for the quantum chemical analysis of quinoline derivatives.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[5] This information is critical for understanding and predicting how a quinoline derivative might interact with a biological target, such as the active site of an enzyme.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is used to investigate hyperconjugative interactions and charge delocalization within a molecule.[5][6] By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can provide a deeper understanding of the electronic factors that contribute to a molecule's stability and reactivity.
Applications in Drug Discovery and Development
Quantum chemical calculations are not merely theoretical exercises; they have profound practical applications in the drug discovery pipeline.
Elucidating Structure-Activity Relationships (SAR)
By calculating the electronic properties of a series of quinoline derivatives and correlating them with their experimentally determined biological activities, researchers can establish robust Structure-Activity Relationships (SAR).[1] For instance, SAR studies have shown that the presence of a halogen atom or a hydroxyl or methoxy group at specific positions on the quinoline ring can significantly enhance antimalarial or anticancer activity, respectively.[1]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][14] While docking itself is often based on molecular mechanics, quantum chemical calculations play a crucial role in generating accurate ligand conformations and partial charges, which are essential for reliable docking simulations. Docking studies on quinoline derivatives have been instrumental in identifying potential binding modes and interactions with key amino acid residues in the active sites of various protein targets, such as HIV reverse transcriptase and DNA gyrase.[2][14]
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 |
| Compound 10 | DNA Gyrase | - | -18.8 (Binding Energy) |
| Isoniazid (Standard) | DNA Gyrase | - | -14.6 (Binding Energy) |
Table adapted from BenchChem's comparative docking analysis of quinoline derivatives.[2]
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies of quinoline derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[15] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and partial charges, are frequently used as independent variables in the development of QSAR models for quinoline derivatives. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.[15][16]
Conclusion and Future Perspectives
Quantum chemical calculations have become an indispensable component of modern drug discovery, providing invaluable insights into the molecular properties that govern the therapeutic potential of quinoline derivatives. From fundamental studies of electronic structure and reactivity to the practical applications of molecular docking and QSAR, these computational methods offer a rational and efficient approach to the design of novel drug candidates. As computational power continues to increase and theoretical methods become more sophisticated, the role of quantum chemistry in the development of next-generation quinoline-based therapeutics is set to expand even further. The integration of these in silico techniques with experimental validation will undoubtedly accelerate the journey from molecular design to clinical reality.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 6. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 10. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. iscitech.com [iscitech.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]
- 16. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Methoxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the experimental use of 7-Methoxyquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The protocols and application notes herein are designed to be a starting point for researchers investigating the biological and chemical properties of this compound. Given the limited publicly available data on this specific molecule, many of the recommendations are based on established methodologies for structurally similar quinoline-4-carboxylic acids.
Compound Overview and Physicochemical Properties
This compound belongs to the quinoline carboxylic acid class of compounds, which are known to exhibit a wide range of biological activities. The presence of the methoxy group at the 7-position and the carboxylic acid at the 4-position of the quinoline ring are key structural features that will dictate its chemical reactivity, physicochemical properties, and biological target interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 816449-02-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 203.19 g/mol | --INVALID-LINK--[1] |
| SMILES | COc1ccc2c(c1)nccc2C(=O)O | --INVALID-LINK--[1] |
Safety, Handling, and Storage
2.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
2.2. Handling
-
Weighing: When weighing the solid compound, do so in a designated area, taking care to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
2.3. Storage
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Stock Solutions: Store stock solutions at -20°C or -80°C for long-term stability. It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Solution Preparation
The solubility of this compound in common laboratory solvents has not been extensively reported. Based on the properties of similar quinoline carboxylic acids, the following guidelines are provided. It is strongly recommended to perform small-scale solubility tests before preparing large volumes of solutions.
3.1. Recommended Solvents
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules.[3] It is anticipated that this compound will be soluble in DMSO.
-
Ethanol: Ethanol may be a suitable solvent for preparing working solutions, although the solubility might be lower than in DMSO.
-
Aqueous Buffers: The solubility in aqueous buffers is expected to be low but may be enhanced at basic pH due to the deprotonation of the carboxylic acid group.
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound (e.g., 2.03 mg).
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.03 mg).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots.
Potential Biological Activities and Experimental Protocols
Based on the known biological activities of other quinoline-4-carboxylic acid derivatives, this compound could be investigated for a range of potential therapeutic applications. The following are hypothesized activities and corresponding experimental protocols to assess them.
4.1. Anticancer Activity
Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.
4.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
4.2. Enzyme Inhibition Assays
Quinoline-4-carboxylic acids have been reported to inhibit various enzymes.
4.2.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for some anticancer and anti-inflammatory drugs.[5]
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the DHODH assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, a solution containing the DHODH enzyme, and the substrates (dihydroorotate and a suitable electron acceptor like 2,6-dichloroindophenol - DCIP).
-
Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound and determine the IC₅₀ value.
-
4.3. Antimicrobial Activity
The quinoline scaffold is present in many antibacterial drugs.
4.3.1. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Synthesis
5.1. General Synthetic Workflow (Doebner Reaction)
Caption: A generalized workflow for the synthesis of quinoline-4-carboxylic acid derivatives.
5.2. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
This document provides a foundational guide for the experimental use of this compound. The provided protocols are based on established methods for similar compounds and should be adapted and optimized as necessary. Due to the limited specific data available for this compound, researchers are urged to proceed with caution, particularly concerning safety and handling, and to perform initial small-scale experiments to validate parameters such as solubility.
References
7-Methoxyquinoline-4-carboxylic Acid: A Detailed Guide to its Application as a Fluorescent Probe for pH Measurement
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 7-Methoxyquinoline-4-carboxylic acid (7-MQCA) as a fluorescent probe for pH measurements. This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Introduction: The Need for Precise pH Sensing in Research and Drug Development
The precise measurement of pH is critical across a vast spectrum of scientific disciplines, from fundamental cell biology to pharmaceutical development. Cellular processes, enzyme activity, and drug efficacy are often exquisitely sensitive to changes in hydrogen ion concentration. While traditional pH measurement techniques like glass electrodes are invaluable, they are not suited for intracellular measurements or high-throughput screening applications. Fluorescent probes offer a powerful alternative, enabling real-time, non-invasive pH monitoring within living cells and complex biological systems.[1][2]
Quinoline derivatives have emerged as a promising class of fluorescent pH sensors due to their favorable photophysical properties, including high quantum yields and sensitivity to their chemical environment.[3] this compound (7-MQCA) is a particularly interesting candidate within this class. Its molecular structure, featuring a quinoline core with a methoxy electron-donating group and a carboxylic acid ionizable group, suggests a strong potential for pH-dependent fluorescence.
Scientific Principles: The Mechanism of pH-Dependent Fluorescence
The fluorescence of 7-MQCA is intrinsically linked to its protonation state. The quinoline nitrogen and the carboxylic acid group are both susceptible to protonation/deprotonation depending on the surrounding pH. These changes in protonation alter the electronic structure of the molecule, which in turn affects its absorption and emission of light.
The underlying mechanism is based on the principle of photoinduced electron transfer (PET). In one protonation state, a non-radiative decay pathway may dominate, leading to quenched fluorescence. A change in pH alters the protonation state, disrupting the PET process and "switching on" the fluorescence. The relationship between the protonated and deprotonated forms, and consequently the fluorescence intensity, is governed by the Henderson-Hasselbalch equation, with the pKa of the molecule being a critical parameter.
Diagram: Proposed pH-Sensing Mechanism of 7-MQCA
Caption: Proposed mechanism of pH-dependent fluorescence of 7-MQCA.
Photophysical Properties of this compound
| Property | Estimated Value/Characteristic | Notes and References |
| Excitation Maximum (λex) | ~330 - 360 nm | Based on data for similar methoxy-substituted quinoline and coumarin derivatives. The exact wavelength will be pH-dependent.[4] |
| Emission Maximum (λem) | ~400 - 450 nm | Expected to show a Stokes shift of approximately 70-90 nm. The emission intensity is expected to be highly pH-dependent.[4] |
| pKa | ~4.0 - 6.0 | The carboxylic acid group and the quinoline nitrogen will have distinct pKa values. The pKa relevant for the major fluorescence change is likely in the acidic to neutral range, making it suitable for biological applications.[5] |
| Quantum Yield (ΦF) | Moderate to High | Methoxy substitution in similar fluorophores often leads to enhanced quantum yields. The quantum yield will be significantly higher in the fluorescent state.[6] |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers at appropriate pH. | The carboxylic acid moiety enhances water solubility, especially at basic pH. |
Disclaimer: The values presented in this table are estimations based on related compounds and should be experimentally verified for 7-MQCA.
Synthesis of this compound
Diagram: Proposed Synthesis Workflow for 7-MQCA
Caption: Proposed synthetic workflow for 7-MQCA.
Experimental Protocols
Protocol 1: Determination of the pKa of 7-MQCA
Objective: To experimentally determine the acid dissociation constant (pKa) of 7-MQCA by monitoring its fluorescence intensity across a range of pH values.
Materials:
-
This compound (7-MQCA)
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers)
-
Fluorometer
-
pH meter
Procedure:
-
Prepare a stock solution of 7-MQCA: Dissolve a small, accurately weighed amount of 7-MQCA in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare buffer solutions: Prepare a series of buffers covering the desired pH range. Ensure the ionic strength of all buffers is consistent.
-
Prepare samples for measurement: In a series of cuvettes, add a small aliquot of the 7-MQCA stock solution to each buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.
-
Measure fluorescence: For each sample, measure the fluorescence intensity at the predetermined excitation and emission maxima.
-
Plot the data: Plot the fluorescence intensity as a function of pH.
-
Determine the pKa: The pKa is the pH at which the fluorescence intensity is half-maximal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Protocol 2: Measurement of pH in an Unknown Aqueous Sample
Objective: To use a calibrated 7-MQCA probe to determine the pH of an unknown aqueous sample.
Materials:
-
Calibrated 7-MQCA probe solution (prepared as in Protocol 1)
-
Fluorometer
-
Unknown aqueous sample
Procedure:
-
Prepare the sample: Add a small aliquot of the 7-MQCA stock solution to the unknown sample to the same final concentration used for the pKa determination.
-
Measure fluorescence: Measure the fluorescence intensity of the sample at the same instrument settings used for the calibration curve.
-
Determine the pH: Using the calibration curve generated in Protocol 1 (fluorescence intensity vs. pH), determine the pH of the unknown sample that corresponds to the measured fluorescence intensity.
Applications in Drug Development and Research
The ability of 7-MQCA to act as a fluorescent pH probe opens up a range of applications in both basic research and drug development:
-
Intracellular pH Mapping: 7-MQCA can be used to visualize and quantify pH gradients within different cellular compartments, providing insights into cellular physiology and disease states.
-
Enzyme Activity Assays: Many enzymatic reactions are pH-dependent. 7-MQCA can be used to monitor pH changes during an enzymatic reaction in real-time.
-
High-Throughput Screening: In drug discovery, 7-MQCA can be employed in high-throughput screening assays to identify compounds that modulate the pH of specific cellular organelles or environments.
-
Monitoring Drug Delivery: The release of drugs from pH-sensitive drug delivery systems can be monitored by co-encapsulating 7-MQCA and observing changes in fluorescence upon drug release in acidic environments like endosomes or tumors.
Conclusion
This compound holds significant promise as a fluorescent probe for pH measurement. Its anticipated photophysical properties, including a likely pH-dependent fluorescence in a biologically relevant range, make it a valuable tool for a wide array of research and drug development applications. While further experimental validation of its specific photophysical parameters is warranted, the protocols and principles outlined in this guide provide a solid foundation for its successful implementation in the laboratory.
References
synthesis of 7-Methoxyquinoline-4-carboxylic acid derivatives for bioassays
Application Notes & Protocols
Topic: Synthesis and Biological Evaluation of 7-Methoxyquinoline-4-carboxylic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique structure has been instrumental in the development of therapeutics across a wide range of diseases, most notably malaria, where compounds like chloroquine and quinine have been cornerstones of treatment for decades.[3][4] Beyond its antimalarial prowess, the quinoline framework has demonstrated significant potential in oncology, with derivatives showing activity as kinase inhibitors, and in treating various bacterial, fungal, and inflammatory conditions.[1][3][5]
The this compound moiety, in particular, serves as a versatile pharmacophore. The methoxy group at the 7-position can modulate physicochemical properties and target engagement, while the carboxylic acid at the 4-position provides a crucial handle for synthetic elaboration. By converting this acid into a library of derivatives, such as amides and esters, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive, field-proven workflow for the synthesis of a 7-methoxy-4-quinolone carboxylic acid core, its subsequent derivatization via amide coupling, and the primary biological evaluation of the resulting compounds using standard in vitro bioassays.
Part I: Chemical Synthesis Workflow
The synthesis of the target derivatives is approached in a two-stage process: first, the construction of the core quinolone scaffold, and second, the diversification of the carboxylic acid functional group.
Stage 1: Synthesis of the 7-Methoxy-4-quinolone Core via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a robust and classical method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[6][7][8] The reaction proceeds in two key steps: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.
Rationale for Method Selection: This method is advantageous for its reliability and the relative accessibility of the starting materials. The high-temperature cyclization is critical as it provides the necessary energy to overcome the aromaticity of the aniline ring during the ring-closing step.[9][10] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A ensures that the required temperature (~250 °C) is maintained uniformly, leading to higher yields.[10]
Experimental Protocol 1: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
This protocol outlines the synthesis of the core heterocyclic scaffold.
Step 1: Condensation to form Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (1.0 eq) and a suitable diethyl β-ketoester, such as diethyl 2-(ethoxymethylene)malonate (1.05 eq), in ethanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine product. This intermediate is often sufficiently pure for use in the next step without further purification.
Step 2: Thermal Cyclization to form 4-Quinolone
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood.
-
In a separate three-neck flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser, add diphenyl ether as the solvent. Heat the solvent to 250°C.
-
Slowly add the crude enamine intermediate from the previous step to the hot diphenyl ether in portions.
-
Maintain the temperature at 250-260°C and stir vigorously for 30-60 minutes. The quinolone product will often precipitate from the hot solution.
-
Allow the mixture to cool to below 100°C, then add hexane or toluene to dilute the diphenyl ether and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexane and then diethyl ether to remove residual solvent.
-
The resulting solid is the ethyl ester of the target carboxylic acid. To obtain the carboxylic acid, hydrolyze the ester by heating it in an aqueous solution of sodium hydroxide (e.g., 2M NaOH), followed by acidification with HCl to precipitate the final product, 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.[11]
Stage 2: Derivatization via Amide Coupling
Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[12][13] Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate the reaction.[14]
Rationale for Reagent Selection: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt) is a widely used and effective system.[13] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine to form the desired amide. A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.[13]
Experimental Protocol 2: General Procedure for Amide Coupling
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7-methoxy-4-quinolone-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the mixture, followed by DIPEA (2.0-3.0 eq).
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide derivative.
Part II: Biological Evaluation of Synthesized Derivatives
Once a library of derivatives has been synthesized and purified, the next step is to assess their biological activity. A tiered screening approach is often employed, starting with a general cell viability assay to identify cytotoxic compounds, followed by more specific, target-based assays.
Assay 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.[16]
Experimental Protocol 3: MTT Assay
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[16] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Assay 2: Target-Specific Screening (In Vitro Kinase Inhibition Assay)
Many quinoline derivatives exert their biological effects by inhibiting protein kinases.[5][19] An in vitro kinase assay can determine if the synthesized compounds directly inhibit a specific kinase of interest. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput. This assay measures the amount of ADP produced during the kinase reaction; a lower ADP level indicates kinase inhibition.[20]
Experimental Protocol 4: Luminescence-Based Kinase Assay
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR)
-
Specific kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Compound Plating: In a 96-well plate, add 2.5 µL of serially diluted test compounds or a DMSO control.
-
Kinase Reaction Initiation:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[20]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[20]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Hypothetical Results
The data gathered from these assays can be summarized for clear comparison.
Table 1: Biological Activity of Synthesized Quinoline Amide Derivatives
| Compound ID | R-Group (Amine) | Cytotoxicity IC₅₀ (µM) [A549 Cells] | Kinase X IC₅₀ (nM) |
|---|---|---|---|
| Lead-COOH | - | > 100 | > 10,000 |
| QD-01 | Cyclopropylamine | 25.4 | 850 |
| QD-02 | Morpholine | 12.1 | 250 |
| QD-03 | 4-Fluoroaniline | 2.8 | 15 |
| QD-04 | Piperidine | 45.7 | 1,200 |
| Staurosporine | (Control) | 0.05 | 5 |
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Assay Development Using 7-Methoxyquinoline-4-carboxylic Acid
Introduction: The Quinoline Scaffold as a Versatile Tool in Assay Development
The quinoline ring system is a privileged heterocyclic scaffold renowned for its prevalence in bioactive natural products and its extensive application in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature impart favorable photophysical properties, making quinoline derivatives, such as 7-Methoxyquinoline-4-carboxylic acid, highly attractive candidates for the development of fluorescent probes and analytical reagents.[3][4] The carboxylic acid moiety at the 4-position provides a convenient chemical handle for conjugation to other molecules, while the methoxy group at the 7-position modulates the electronic and fluorescent properties of the core structure.[5]
This guide provides in-depth technical details and field-proven protocols for leveraging this compound in various assay development contexts. We will explore its use in creating sensitive fluorescent sensors, its application as a derivatization agent for chromatographic analysis, and its role as a foundational scaffold in bioanalytical methods for drug discovery. The protocols herein are designed to be self-validating, with explanations grounded in established chemical and analytical principles to ensure robust and reproducible results.
Physicochemical Properties and Spectral Characteristics
A thorough understanding of the fundamental properties of this compound is paramount for successful assay design. These characteristics govern its solubility, reactivity, and spectral behavior.
| Property | Value | Source |
| CAS Number | 816449-02-2 | [6] |
| Molecular Formula | C₁₁H₉NO₃ | [6] |
| Molecular Weight | 203.19 g/mol | [6] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in aqueous buffers | - |
| Purity | >98% recommended for assay development | - |
The fluorescence of quinoline derivatives is influenced by substituents on the ring. The methoxy group at the 7-position is an electron-donating group that can enhance the fluorescence quantum yield compared to unsubstituted quinolines.[5] The precise excitation and emission maxima are solvent-dependent but typically fall within the UV-A to blue region of the spectrum, making it compatible with standard fluorescence plate readers and microscopes.
Application Note 1: Development of a Fluorescence-Based Sensor for Metal Ion Detection
Principle: The quinoline scaffold is an excellent chelator for metal ions.[7] The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can coordinate with metal ions. This interaction often leads to a predictable change in the fluorophore's electronic state, resulting in either fluorescence quenching or enhancement.[4][8] This phenomenon, known as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), forms the basis of a sensitive detection method. Quinoline-based sensors have been successfully developed for detecting ions such as Fe³⁺ and Zn²⁺.[7][8]
Experimental Workflow: Metal Ion Sensing
Caption: Workflow for developing a metal ion sensor.
Detailed Protocol: Fe³⁺ Detection
This protocol describes a method for evaluating this compound as a selective fluorescent sensor for ferric ions (Fe³⁺).
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
HEPES buffer (10 mM, pH 7.4)
-
Metal chloride salts (e.g., FeCl₃, ZnCl₂, CuCl₂, NiCl₂, MgCl₂, CaCl₂)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
2. Stock and Working Solutions:
-
Probe Stock (10 mM): Dissolve 2.03 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
Probe Working Solution (10 µM): Dilute the 10 mM stock solution 1:1000 in HEPES buffer. Prepare this solution fresh daily.
-
Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of each metal chloride salt in deionized water.
-
Metal Ion Titration Series: Prepare a serial dilution of the FeCl₃ stock solution in HEPES buffer to create a range of concentrations (e.g., 0 µM to 100 µM).
3. Assay Procedure:
-
Pipette 100 µL of the 10 µM Probe Working Solution into each well of the 96-well plate.
-
Add 100 µL of the corresponding Fe³⁺ dilution to each well. For selectivity testing, add 100 µL of other 100 µM metal ion solutions to separate wells. Include a buffer-only control.
-
Mix gently by pipetting or on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan (e.g., Ex: 320-380 nm, Em: 390-480 nm).
-
For subsequent measurements, use the determined optimal wavelengths.
4. Data Analysis and Interpretation:
-
Causality: The binding of paramagnetic ions like Fe³⁺ often causes fluorescence quenching due to electron or energy transfer from the excited fluorophore to the metal ion's d-orbitals.[4]
-
Quantification: Plot the fluorescence intensity (F) against the concentration of Fe³⁺. A linear relationship (often represented as F₀/F vs. concentration, known as the Stern-Volmer plot) in a specific concentration range indicates a direct quenching mechanism.
-
Selectivity: Compare the fluorescence change upon addition of Fe³⁺ to that of other metal ions. A significantly larger change for Fe³⁺ demonstrates the probe's selectivity.[7]
Application Note 2: Derivatization Agent for HPLC-Fluorescence Analysis
Principle: Many biologically important molecules, such as amino acids, peptides, and small molecule amines, lack a native chromophore or fluorophore, making their detection by HPLC with UV or fluorescence detectors challenging. Chemical derivatization can overcome this limitation.[9][10] The carboxylic acid group of this compound can be activated to react with primary and secondary amines, covalently attaching the highly fluorescent quinoline tag to the analyte of interest. This strategy dramatically increases detection sensitivity and allows for the quantification of trace-level analytes in complex biological matrices.
Derivatization Chemistry Workflow
Caption: Amine derivatization using 7-MQ-4-CA.
Detailed Protocol: Derivatization of Glycine for HPLC-FLD
This protocol provides a method for labeling the amino acid glycine as a model primary amine.
1. Materials and Reagents:
-
This compound
-
Glycine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (ACN), HPLC grade
-
Borate buffer (0.1 M, pH 8.5)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector (FLD) and a C18 column
2. Stock and Working Solutions:
-
Reagent Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of ACN.
-
EDC/NHS Solution (50 mg/mL each): Dissolve 50 mg of EDC and 50 mg of NHS in 1 mL of ACN. Prepare fresh.
-
Glycine Standard (1 mg/mL): Dissolve 10 mg of glycine in 10 mL of borate buffer.
3. Derivatization Procedure:
-
In a microcentrifuge tube, combine 50 µL of the Reagent Solution and 50 µL of the fresh EDC/NHS Solution.
-
Vortex briefly and incubate at room temperature for 15 minutes to activate the carboxylic acid. Causality: EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS-ester, preventing side reactions and improving coupling efficiency in aqueous environments.[9]
-
Add 100 µL of the Glycine Standard to the activated reagent mixture.
-
Vortex the mixture and incubate at 50°C for 60 minutes in a heating block.
-
After incubation, cool the reaction to room temperature. The sample is now ready for HPLC analysis.
4. HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
FLD Settings: Ex: [Use value determined from spectral scan, ~350 nm], Em: [Use value determined from spectral scan, ~450 nm].
-
Data Analysis: The derivatized glycine will appear as a sharp, well-defined fluorescent peak. Quantify by creating a calibration curve using serial dilutions of the glycine standard subjected to the same derivatization protocol.
Application Note 3: Bioanalytical Method Development for Drug Metabolite Quantification
Principle: In drug development, quantifying a parent drug and its metabolites in biological fluids (e.g., plasma, urine) is essential for pharmacokinetic studies.[11] Given that quinoline derivatives are common in pharmaceuticals, this compound can serve as a core structure for a new chemical entity or represent a metabolite itself.[12][13] A robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for this task.[14]
Workflow: Bioanalytical Sample Preparation and Analysis
Caption: Bioanalytical workflow using protein precipitation.
Protocol: LC-MS/MS Quantification in Human Plasma
This protocol outlines a general method for quantifying this compound in plasma, assuming it is an analyte of interest. The method must be fully validated according to regulatory guidelines (e.g., ICH M10).[14]
1. Materials and Reagents:
-
This compound (Analyte)
-
Stable Isotope Labeled (SIL) internal standard, e.g., this compound-d3 (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation (Protein Precipitation):
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into blank human plasma.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of IS working solution (e.g., 100 ng/mL in 50% ACN).
-
Vortex briefly.
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate plasma proteins. Causality: The high concentration of organic solvent denatures proteins, causing them to aggregate and fall out of solution, thereby releasing the drug/analyte into the supernatant for analysis.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Water:ACN with 0.1% FA).
3. LC-MS/MS Parameters (Illustrative):
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: These must be optimized experimentally by infusing the pure analyte and IS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte | 204.1 | e.g., 158.1 |
| IS (d3) | 207.1 | e.g., 161.1 |
4. Method Validation and Data Analysis:
-
Trustworthiness: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per regulatory guidelines.[11][14]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. Use a weighted (1/x² or 1/x) linear regression.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 6. appchemical.com [appchemical.com]
- 7. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 8. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-Methoxyquinoline-4-carboxylic acid as a Pivotal Intermediate in Drug Synthesis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among the various substituted quinolines, 7-Methoxyquinoline-4-carboxylic acid stands out as a critical intermediate in the synthesis of several modern targeted therapies. Its intrinsic chemical functionalities—a carboxylic acid at the 4-position and a methoxy group at the 7-position—provide strategic handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound and its application in the production of high-value pharmaceuticals, tailored for researchers and professionals in drug development.
Significance in Medicinal Chemistry
The quinoline ring system is a privileged structure due to its presence in numerous biologically active compounds.[2] The methoxy group at the 7-position can influence the pharmacokinetic properties of a drug, such as its metabolism and distribution, while the carboxylic acid at the 4-position is a versatile functional group for further chemical modifications, including amidation and esterification. This makes this compound a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H9NO4 | [3] |
| Molecular Weight | 219.19 g/mol | [3] |
| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid | [3] |
| CAS Number | 417721-34-7 | [3] |
Synthesis of the Quinoline Core: Established Methodologies
Several named reactions are foundational to the synthesis of the quinoline core structure. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes for Quinoline-4-Carboxylic Acids
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][4][5] The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring.[2] The resulting intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring.[2]
-
Doebner-von Miller Reaction: This method synthesizes quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[6][7] The reaction is typically catalyzed by strong acids and involves a series of conjugate additions, cyclizations, and oxidation steps.[8]
-
Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[1][9] The initial condensation forms a Schiff base, which then undergoes an intramolecular cyclization and dehydration to form the quinoline ring.[1]
Visualizing Quinoline Synthesis Strategies
Caption: Overview of classical quinoline synthesis reactions.
Application in the Synthesis of Targeted Kinase Inhibitors
This compound is a key precursor in the synthesis of several important tyrosine kinase inhibitors, including Bosutinib and Neratinib. These drugs are crucial in the treatment of various cancers.
Case Study 1: Synthesis of Bosutinib
Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML).[10] The synthesis of Bosutinib utilizes a 7-alkoxy-4-anilino-3-quinolinecarbonitrile core, which can be derived from precursors related to this compound.
A common synthetic strategy involves the preparation of a key intermediate, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. This intermediate is then coupled with 2,4-dichloro-5-methoxyaniline.[11] The final step involves the reaction with N-methylpiperazine to introduce the side chain.[11][12]
Synthetic Protocol for a Key Bosutinib Intermediate
The following protocol outlines the synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a crucial intermediate for Bosutinib.[11]
Step 1: Cyclization to form the quinoline ring A solution of (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate is treated to induce intramolecular cyclization, forming the 3-cyano-4-hydroxyquinoline ring system.[13]
Step 2: Chlorination The resulting 4-hydroxyquinoline derivative is then chlorinated, typically using reagents like phosphorus oxychloride (POCl3), to yield the 4-chloroquinoline intermediate.
Step 3: Coupling with Aniline Derivative The 4-chloroquinoline intermediate is then reacted with 2,4-dichloro-5-methoxyaniline in the presence of a suitable base and solvent system, such as pyridine hydrochloride in 2-ethoxyethanol, to form the 4-anilinoquinoline core of Bosutinib.[11]
Visualizing the Bosutinib Synthetic Pathway
Caption: Key steps in the synthesis of Bosutinib.
Case Study 2: Synthesis of Neratinib
Neratinib is an irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases, used in the treatment of breast cancer.[14] The synthesis of Neratinib also involves a substituted quinoline core. While the exact starting material may vary, intermediates with similar functionalities to this compound are employed.
A published synthesis of Neratinib involves the cyclization of an enaminonitrile to form the quinolone core.[14] This is followed by chlorination and subsequent coupling reactions to build the final molecule.[14][15]
Synthetic Protocol for a Key Neratinib Intermediate
A key intermediate in some Neratinib syntheses is a 6-amino-4-chloro-7-alkoxyquinoline-3-carbonitrile derivative. The synthesis can proceed through the following general steps:
Step 1: Formation of the Substituted Aniline A suitably substituted aniline is prepared, often involving nitration followed by reduction of the nitro group.[14]
Step 2: Cyclization to form the Quinolone The substituted aniline is then reacted with reagents to form the quinolone ring, for example, through a reaction with an enaminonitrile.[14]
Step 3: Chlorination The resulting quinolone is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride.[14]
Step 4: Further Functionalization The 6-amino group can then be acylated and the 4-chloro group displaced by the desired aniline side chain to complete the synthesis of Neratinib.[15]
Visualizing the Neratinib Synthetic Pathway
Caption: Generalized synthetic pathway for Neratinib.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound and its downstream products is paramount in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the intermediate and final products, and to quantify any impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity of the compounds. ¹H and ¹³C NMR are standard.[16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecules. |
Conclusion
This compound is a versatile and indispensable intermediate in the synthesis of complex, life-saving pharmaceuticals. A thorough understanding of the classical quinoline synthesis reactions, coupled with modern synthetic methodologies, enables the efficient production of this key building block. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to leverage the unique chemical properties of this compound in the creation of next-generation targeted therapies. The rigorous application of analytical techniques is crucial to ensure the quality and consistency of these vital pharmaceutical compounds.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combes Quinoline Synthesis [drugfuture.com]
- 10. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9776970B2 - Bosutinib forms and preparation methods thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID | 28027-17-0 [chemicalbook.com]
Application Notes and Protocols for Labeling Proteins with 7-Methoxyquinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins with analogs of 7-Methoxyquinoline-4-carboxylic acid, a class of fluorescent probes offering advantageous properties for biological research. We delve into the underlying chemistry of amine-reactive conjugation, provide detailed, step-by-step protocols for protein labeling and purification, and offer insights into the characterization of the final conjugate. This guide is designed to equip researchers with the necessary knowledge to successfully employ these fluorophores in their experimental workflows, from basic biochemical assays to advanced cellular imaging.
Introduction: The Utility of Quinoline-Based Fluorophores in Protein Science
Fluorescent labeling is an indispensable tool in modern biological sciences, enabling the visualization, tracking, and quantification of proteins in a myriad of experimental contexts.[1] The choice of a fluorophore is critical and is dictated by its photophysical properties, including brightness, photostability, and sensitivity to its environment. Quinoline derivatives have emerged as a versatile class of fluorophores, with tunable emission spectra and good quantum yields.[2][3] Analogs of this compound, when activated for amine reactivity, provide a means to covalently attach a compact, fluorescent reporter to proteins of interest.
The methoxy group at the 7-position of the quinoline ring generally enhances the fluorescence quantum yield through an intramolecular charge transfer (ICT) mechanism.[4] These fluorophores can exhibit sensitivity to the local solvent polarity, a property known as solvatochromism, which can be harnessed to probe changes in the protein's microenvironment, such as those occurring during protein folding or binding events.
The Chemistry of Amine-Reactive Labeling
The most common strategy for labeling proteins is to target the primary amines present on the N-terminus and the side chains of lysine residues. This compound can be chemically activated to form an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards nucleophilic primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
This reaction is highly pH-dependent. The primary amine must be in its unprotonated state to be sufficiently nucleophilic. Therefore, the labeling reaction is typically carried out in a buffer with a pH between 8.0 and 9.0. It is crucial to use an amine-free buffer, such as sodium bicarbonate or sodium borate, to prevent the buffer components from competing with the protein for reaction with the NHS ester.
Diagram of the Labeling Reaction
References
- 1. Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
Application Note: High-Performance Analytical Strategies for the Detection and Quantification of 7-Methoxyquinoline-4-carboxylic acid
Introduction: The Significance of 7-Methoxyquinoline-4-carboxylic acid
This compound is a key heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are foundational scaffolds in medicinal chemistry and pharmaceutical development, serving as crucial intermediates in the synthesis of a wide array of bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] The precise substitution of a methoxy group at the 7-position and a carboxylic acid at the 4-position imparts specific chemical properties that are leveraged in organic synthesis.
Given its role as a critical building block, the ability to accurately detect, quantify, and assess the purity of this compound is paramount. Robust analytical methods are essential for quality control in manufacturing, impurity profiling in drug development, and kinetic studies in chemical research. This guide provides a comprehensive overview of field-proven analytical techniques, detailing the underlying principles and step-by-step protocols for its analysis.
Physicochemical Profile
A thorough understanding of the analyte's properties is the cornerstone of effective analytical method development. The key physicochemical characteristics of this compound and its isomers are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | [2][3] |
| Molecular Formula | C₁₁H₉NO₄ | [2][4][5] |
| Molecular Weight | 219.19 g/mol | [2][4][5] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | ~280 °C (decomposes) | [1] |
| CAS Number | 28027-17-0 (for the 3-carboxylic acid isomer) | [2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. |
General Analytical Workflow
The logical flow for the analysis of a chemical entity like this compound, from sample reception to final data reporting, is critical for ensuring data integrity and reproducibility. This workflow standardizes the process, minimizing variability and error.
Caption: High-level workflow from sample preparation to final reporting.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse method for purity assessment and quantification of non-volatile organic compounds like this compound. The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase (e.g., C18) and its partitioning into a polar mobile phase.
Causality Behind Method Choices:
-
Stationary Phase (C18): The quinoline ring system possesses significant hydrophobicity, making a C18 column an ideal choice for achieving strong retention and effective separation from more polar impurities.[6]
-
Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier (formic acid or trifluoroacetic acid) is crucial. It protonates the carboxylic acid group, suppressing its ionization and resulting in sharper, more symmetrical peaks by minimizing secondary interactions with the stationary phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[6]
-
Detection (UV): The conjugated aromatic system of the quinoline ring provides strong chromophores, allowing for sensitive detection via UV spectrophotometry. A wavelength around 325 nm is often effective for this class of compounds.[6]
Detailed Protocol: HPLC-UV Purity Assay
This protocol is designed for the purity assessment and quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for dissolution)
2. Standard and Sample Preparation:
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate if necessary.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve in methanol and dilute to 100 mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC System and Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4. Data Analysis:
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the tailing factor should be between 0.8 and 1.5.
-
Purity Calculation: Calculate the area percentage of the main peak in the sample chromatogram relative to the total area of all peaks. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Step-by-step workflow for HPLC-UV analysis.
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity identification at trace levels or analysis in complex biological matrices, LC-MS/MS is the preferred method.[7] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing structural information and extremely low detection limits.
Causality Behind Method Choices:
-
Ionization (ESI): Electrospray Ionization (ESI) is ideal for polar, ionizable molecules like this compound. Operating in positive ion mode will protonate the quinoline nitrogen, while negative ion mode will deprotonate the carboxylic acid, both yielding strong signals.
-
Mass Analyzer (Triple Quadrupole): For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and specificity. It filters for a specific parent ion (precursor) and a corresponding fragment ion (product), minimizing matrix interference.[8]
-
Mobile Phase (Volatile Buffers): Formic acid is an excellent choice as it is volatile and compatible with ESI, aiding in the ionization process.[9]
Detailed Protocol: LC-MS/MS for Trace Quantification
1. Reagents and Materials:
-
Use LC-MS grade solvents and additives.
-
Prepare standards and samples as described in the HPLC section, but dilute to the ng/mL range as needed.
2. LC-MS/MS System and Conditions:
| Parameter | Value |
| LC System | UPLC/UHPLC for fast analysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 220.1 [M+H]⁺ |
| Product Ion (Q3) | To be determined by infusion; likely fragments involve loss of H₂O or CO₂ |
| Collision Energy | To be optimized (typically 15-30 eV) |
3. Method Validation and Quantification:
-
Linearity: Prepare a calibration curve using at least five concentrations of the reference standard spanning the expected sample concentration range.
-
LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) by analyzing serially diluted standards. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]
-
Quantification: Use the calibration curve to determine the concentration of the analyte in unknown samples.
Caption: Step-by-step workflow for LC-MS/MS quantification.
Confirmatory Spectroscopic Methods
While chromatography provides separation and quantification, spectroscopy is used for structural confirmation.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is excellent for confirming the presence of key functional groups. For this compound, characteristic vibrations would include:
-
O-H stretch: A broad band around 2500-3300 cm⁻¹ from the carboxylic acid.
-
C=O stretch: A strong, sharp band around 1680-1710 cm⁻¹ from the carboxylic acid carbonyl.[10][11]
-
C-O stretch: Bands in the 1210-1320 cm⁻¹ region for the carboxylic acid and aryl ether.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
-
UV-Vis Spectroscopy: In a suitable solvent, the compound will exhibit distinct absorbance maxima due to its conjugated quinoline system. This can be used for quick concentration checks using the Beer-Lambert law, provided a pure standard is available to determine the molar absorptivity coefficient.
Conclusion
The analysis of this compound can be robustly achieved using a combination of chromatographic and spectroscopic techniques. RP-HPLC with UV detection serves as a reliable and accessible method for routine purity analysis and quantification. For applications demanding higher sensitivity and specificity, such as trace impurity analysis or bioanalysis, a validated LC-MS/MS method is the superior choice. Complementary use of FT-IR and UV-Vis spectroscopy provides orthogonal data for unequivocal structural confirmation. The protocols and principles detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish accurate and reproducible analytical methods for this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]
- 4. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 7-Methoxyquinoline-4-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 7-Methoxyquinoline-4-carboxylic acid. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our approach is grounded in fundamental physicochemical principles and provides actionable, field-proven protocols to help you achieve your desired experimental outcomes.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound possesses a molecular structure that inherently limits its solubility in aqueous media. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] While the carboxylic acid and the nitrogen on the quinoline ring are ionizable, the overall lipophilicity of the molecule often leads to low aqueous solubility, especially around its isoelectric point. Strong intermolecular forces in the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is the first thing I should try?
This is a common phenomenon known as "precipitation upon dilution" and is often the first indication of poor aqueous solubility. The compound is soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous.
Initial Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your aqueous buffer.
-
Optimize Co-solvent Concentration: If your assay allows, you can increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful that high concentrations of organic solvents can affect biological assays.[2][3] Many cell-based assays can tolerate up to 0.5-1% DMSO.[3]
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
The solubility of this compound is highly pH-dependent due to its two ionizable functional groups: the carboxylic acid and the quinoline nitrogen.
-
Carboxylic Acid (Acidic): The carboxylic acid group (-COOH) is a weak acid. At a pH below its pKa, it will be in its neutral, less soluble form. At a pH above its pKa, it will be deprotonated to the more soluble carboxylate anion (-COO⁻).[4] The pKa of a typical carboxylic acid is around 4-5.
-
Quinoline Nitrogen (Basic): The nitrogen in the quinoline ring is a weak base. At a pH below its pKa, it will be protonated, forming a more soluble cationic species. At a pH above its pKa, it will be in its neutral, less soluble form. The pKa of the conjugate acid of quinoline is approximately 4.9.[5]
Based on online prediction tools, the estimated pKa for the carboxylic acid group of this compound is around 4.0 - 4.5 , and the estimated pKa for the quinoline nitrogen is around 5.0 - 5.5 .
This means you can significantly increase solubility by adjusting the pH of your aqueous solution. Increasing the pH to above ~6 will deprotonate the carboxylic acid, while decreasing the pH to below ~4 will protonate the quinoline nitrogen. For most biological assays conducted at a physiological pH of ~7.4, the carboxylic acid will be deprotonated, which is advantageous for solubility.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: pH-dependent ionization and solubility of this compound.
Q3: What are the most common strategies to systematically improve the solubility of my compound for in vitro assays?
There are several effective methods to enhance the aqueous solubility of this compound. The most common approaches are:
-
pH Adjustment: As discussed above, this is often the most effective and straightforward method.
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]
-
Salt Formation: Creating a salt of the acidic or basic functional group can dramatically improve solubility and dissolution rate.[2]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin can increase its apparent water solubility.[1]
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential interference of the solubilizing agents with your assay.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Evaluation of Solubility by pH Adjustment
This protocol will help you determine the pH-solubility profile of your compound.
Protocol: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).[1]
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[1]
-
Data Analysis: Plot the measured solubility against the final measured pH of the buffer.
Expected Outcome: You should observe the lowest solubility in the pH range of 4-5.5 and a significant increase in solubility at pH values above 6 and below 4.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for determining the pH-solubility profile.
Guide 2: Improving Solubility with Co-solvents
This guide provides a protocol for using co-solvents to enhance solubility.
Protocol: Co-solvent Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (e.g., 10 mM).
-
Aqueous Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Serial Dilution: Add the stock solution to the aqueous buffer to achieve a range of final concentrations. Ensure the final co-solvent concentration is consistent and as low as possible (e.g., <1% for many biological assays).[4]
-
Incubation and Observation: Incubate the samples at a controlled temperature and observe for precipitation at various time points (e.g., 1, 2, 24 hours).[6]
Data Summary: Common Co-solvents and Typical Starting Concentrations
| Co-solvent | Typical Final Concentration in Assay | Notes |
| DMSO | 0.1 - 1% | Widely used, but can be toxic to some cells at higher concentrations.[3] |
| Ethanol | 1 - 5% | Generally less toxic than DMSO, but can still affect enzyme kinetics. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | A good option for increasing solubility with lower toxicity. |
| Propylene Glycol | 1 - 10% | Another common, low-toxicity co-solvent. |
Guide 3: Enhancing Solubility through Salt Formation
For larger scale preparations or formulation development, creating a salt of your compound can be highly effective.
Protocol: Small-Scale Salt Formation for Solubility Screening
-
Select Counter-ions: For the acidic carboxylic acid group, common basic counter-ions include sodium, potassium, and tromethamine. For the basic quinoline nitrogen, common acidic counter-ions include hydrochloride, sulfate, and mesylate.
-
Reaction Setup: Dissolve your compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add Counter-ion: Add a stoichiometric amount (1 equivalent) of the chosen acid or base.
-
Isolation: The salt may precipitate out of solution. If not, the solvent can be slowly evaporated.
-
Solubility Testing: Determine the aqueous solubility of the resulting salt using the protocol in Guide 1.
Key Consideration: The "pKa rule" suggests that for efficient salt formation, the difference in pKa between the drug's ionizable group and the counter-ion should be at least 3.[7]
Guide 4: Cyclodextrin-Mediated Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility.[8]
Protocol: Cyclodextrin Complexation by Kneading Method
-
Select Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Molar Ratio: Start with a 1:1 molar ratio of your compound to the cyclodextrin.
-
Mixing: Physically mix the powders of your compound and the cyclodextrin.
-
Kneading: Add a small amount of a water/ethanol mixture (1:1 v/v) to form a paste. Knead for 30-60 minutes.[1]
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.[1]
-
Solubility Assessment: Evaluate the aqueous solubility of the resulting complex.
Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Expected Fold-Increase in Solubility | Notes |
| β-Cyclodextrin | 2-20 fold | Limited by its own aqueous solubility. |
| HP-β-Cyclodextrin | 10-100+ fold | More soluble than β-CD, often providing greater solubility enhancement.[9] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 50-500+ fold | Highly soluble and very effective for a wide range of compounds. |
General Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Inconsistent solubility results | Equilibrium not reached | Increase incubation time during solubility assays. |
| Buffer instability | Ensure buffer has sufficient capacity and is stable over time.[6] | |
| Precipitation over time | Thermodynamic insolubility | The initial concentration is above the thermodynamic solubility limit. A lower concentration is required for long-term stability.[6] |
| Compound degradation | pH instability | Check the stability of your compound at the pH used for solubilization. |
| Assay interference | Solubilizing agent effects | Run appropriate vehicle controls in your assays to account for any effects of co-solvents or other excipients. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. benchchem.com [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis Yield of 7-Methoxyquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important quinoline derivative. Here, we will address common challenges, provide detailed protocols, and explain the causality behind experimental choices to ensure you can achieve high yields and purity in your work.
Synthesis Overview & Strategy
This compound is a key structural motif in medicinal chemistry. Its synthesis is most commonly achieved through classical quinoline synthesis reactions. The two primary and most adaptable routes for this specific target are:
-
The Pfitzinger Reaction: This method involves the condensation of an isatin derivative (in this case, 5-methoxyisatin) with a carbonyl compound containing an α-methylene group, under basic conditions.[1][2][3][4][5] It is a robust method for generating quinoline-4-carboxylic acids.
-
The Doebner Reaction: This is a three-component reaction involving an aniline (m-anisidine), an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid skeleton.[3][6][7]
While other methods like the Combes or Doebner-von Miller reactions exist for general quinoline synthesis, the Pfitzinger and Doebner reactions are particularly well-suited for producing the desired 4-carboxylic acid functionality.[3][8][9]
Frequently Asked Questions (FAQs)
Q1: Which is the best starting material for the Pfitzinger synthesis of this compound? A1: The ideal starting material is 5-methoxyisatin. The reaction proceeds by a base-catalyzed ring-opening of the isatin to form an isatinate, which then condenses with a carbonyl compound.[2] The position of the methoxy group on the isatin ring directly determines its final position on the quinoline scaffold.
Q2: What are the most critical parameters to control in the Doebner reaction for this synthesis? A2: The most critical parameters are the choice of acid catalyst and solvent. While various acids can be used, Lewis acids like Boron Trifluoride Etherate (BF₃·THF) have shown good efficacy, especially with electron-rich anilines like m-anisidine.[6] Acetonitrile is often a suitable solvent.[6] Careful control of temperature is also crucial to minimize side reactions.
Q3: My reaction yield is consistently low. What are the most common causes? A3: Low yields in quinoline syntheses often stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion.[10][11]
-
Side reactions: Polymerization of reactants, especially in acid-catalyzed reactions like the Doebner-von Miller, can be a significant issue.[10]
-
Suboptimal workup: The product may be lost during extraction or purification. Ensure the pH is correctly adjusted during workup to precipitate the carboxylic acid.
-
Purity of reagents: Ensure all starting materials, particularly the aniline and carbonyl compounds, are pure and dry.[12]
Q4: How do I purify the final this compound product? A4: The crude product is typically an insoluble solid. The most common purification method is recrystallization.[11][13] A mixture of ethanol and water is often effective.[13] For more persistent impurities, column chromatography can be employed, though it is often not necessary if the reaction is clean. The product can also be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure acid by acidifying the aqueous layer.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No product formation or very low conversion (TLC analysis) | 1. Incorrect catalyst or base: The catalyst (in Doebner) or base (in Pfitzinger) is inactive or inappropriate. 2. Low reaction temperature: The activation energy for the cyclization step is not being met. 3. Moisture in the reaction: Water can interfere with catalysts and intermediates. | 1. Verify the identity and purity of your acid catalyst or base. For the Pfitzinger reaction, ensure a strong base like KOH is used.[5] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Many quinoline syntheses require high temperatures.[12] 3. Ensure all glassware is oven-dried and use anhydrous solvents if necessary. |
| Formation of multiple products (complex TLC pattern) | 1. Side reactions: Polymerization of aldehydes or ketones.[10] 2. Lack of regioselectivity: An issue in syntheses with unsymmetrical ketones. 3. Product decomposition: High temperatures can sometimes lead to degradation.[12] | 1. Consider adding the aldehyde or ketone reactant slowly to the reaction mixture to maintain a low concentration. 2. This is less of a concern for the target molecule if using pyruvic acid (Doebner) or a simple α-methylene ketone (Pfitzinger). However, if using a complex ketone, consider a more regioselective synthetic route. 3. Optimize the reaction temperature and time. Run the reaction at the lowest temperature that provides a reasonable rate. |
| Product precipitates but is difficult to filter (oily or tarry solid) | 1. Presence of impurities: Tarry byproducts are common in acid-catalyzed reactions. 2. Incomplete precipitation: The product may not have fully crystallized. | 1. Attempt to triturate the crude material with a non-polar solvent like hexanes or diethyl ether to wash away oily impurities. 2. After precipitation, cool the mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize crystallization before filtering.[2] |
| Purified product shows broad peaks in NMR spectrum | 1. Residual solvent: Trapped solvent molecules (e.g., water, ethanol). 2. Paramagnetic impurities: Trace amounts of metal ions from catalysts. 3. Aggregation: Carboxylic acids can sometimes aggregate in solution. | 1. Dry the sample under high vacuum for an extended period, possibly with gentle heating. 2. If a metal catalyst was used, consider washing the crude product with a chelating agent solution (e.g., EDTA) during workup. 3. Try acquiring the NMR spectrum in a different solvent (e.g., DMSO-d6) or at an elevated temperature. |
Troubleshooting Workflow
Below is a decision-making workflow to help diagnose and solve common synthesis problems.
Caption: Troubleshooting workflow for synthesis optimization.
Optimized Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Pfitzinger Synthesis
This protocol is adapted from established Pfitzinger reaction methodologies.[1][2][5]
Materials:
-
5-methoxyisatin
-
Acetone (or another suitable α-methylene ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a 30-35% (w/v) solution of KOH in 95% ethanol. Stir until all KOH pellets have dissolved. Note that this process is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 1.0 equivalent of 5-methoxyisatin. The color of the mixture should change as the isatin ring opens to form the potassium isatinate. Stir at room temperature for 30-45 minutes.
-
Condensation: Slowly add 2.0-3.0 equivalents of acetone to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-24 hours. Monitor the reaction's progress by TLC (a suitable eluent is ethyl acetate/hexanes with a small amount of acetic acid).
-
Workup & Isolation: a. After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. b. Slowly and carefully acidify the mixture with concentrated HCl until the pH is approximately 3-4. The product, this compound, will precipitate as a solid. c. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove salts.[13]
-
Purification: a. Dry the crude product in a vacuum oven. b. For higher purity, recrystallize the solid from an ethanol/water mixture.[13]
Protocol 2: Doebner Reaction
This protocol is based on modern variations of the Doebner reaction that show improved yields for electron-rich anilines.[6]
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Benzaldehyde (or another suitable aldehyde)
-
Pyruvic acid
-
Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Sodium Bicarbonate solution, saturated
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-anisidine (1.0 equiv.) and benzaldehyde (1.0 equiv.) in acetonitrile.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv.) to the solution. Stir at room temperature for 15-30 minutes.
-
Pyruvic Acid Addition: Add pyruvic acid (1.1 equiv.) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 18-24 hours. Monitor the reaction's progress by TLC.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. c. Extract the mixture with ethyl acetate (3x). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.
Synthesis Pathway Overview
Caption: Primary synthetic routes to the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
stability and storage conditions for 7-Methoxyquinoline-4-carboxylic acid
Welcome to the technical support center for 7-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] A well-ventilated area is also recommended. While some suppliers suggest storage at room temperature, for maximum shelf-life, refrigeration (2-8°C) is a prudent choice, especially for extended periods. This minimizes the potential for slow thermal degradation.
Q2: How should I prepare stock solutions of this compound?
Due to the limited aqueous solubility common to many quinoline carboxylic acids, a high-quality, anhydrous organic solvent is recommended for preparing initial stock solutions.[2] Dimethyl sulfoxide (DMSO) is a common choice. To prepare a stock solution:
-
Accurately weigh the desired amount of the solid compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.[3]
It is crucial to use a high-purity grade of DMSO to avoid introducing contaminants that could interfere with your experiments.
Q3: What is the recommended storage condition for stock solutions?
Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3] This practice ensures that the main stock remains pristine and reduces the risk of introducing moisture or other contaminants with each use.
Q4: How stable is this compound in aqueous solutions for my experiments?
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to common problems encountered when working with this compound.
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.
This is a frequent challenge with hydrophobic compounds. The dramatic change in solvent polarity from DMSO to an aqueous buffer can cause the compound to fall out of solution.
Causality: The quinoline ring system contributes to the compound's hydrophobicity. When the concentration of the organic solvent (DMSO) is significantly reduced upon dilution into the aqueous buffer, the solubility of the compound can be exceeded, leading to precipitation.[2][5]
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on your biological system, but high enough to maintain solubility.[3]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing between each step to ensure proper mixing.[3]
-
pH Adjustment: The carboxylic acid moiety means the compound's solubility is pH-dependent. Increasing the pH of the aqueous buffer can deprotonate the carboxylic acid to the more soluble carboxylate form. A pH above the compound's pKa is generally required. This should be done cautiously, considering the pH tolerance of your experimental system.
-
Use of Co-solvents: In some cases, the inclusion of a small percentage of another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in the final assay buffer can help maintain solubility. However, the compatibility of any co-solvent with your assay must be validated.
Issue 2: I am observing high background fluorescence in my assay.
Quinoline compounds are known to be fluorescent, which can interfere with fluorescence-based assays.
Causality: The aromatic quinoline ring system is inherently fluorescent (autofluorescent), and its emission spectrum may overlap with that of the fluorescent probes used in your assay.[6]
Solutions:
-
Run a Compound-Only Control: To confirm autofluorescence, measure the fluorescence of your compound in the assay buffer at various concentrations without any other assay components. A concentration-dependent increase in signal indicates autofluorescence.[6]
-
Background Subtraction: Subtract the fluorescence intensity of the compound-only control from your experimental wells.[6]
-
Switch to Red-Shifted Dyes: The autofluorescence of quinoline is typically strongest in the blue-green region. If possible, use fluorescent probes that excite and emit at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap.[6]
-
Spectral Unmixing: For fluorescence microscopy applications, if your imaging system has spectral detection capabilities, you can computationally separate the emission spectrum of your compound from that of your assay fluorophore.[6]
Issue 3: My experimental results are inconsistent and show a loss of compound activity over time.
This is a classic indicator of compound degradation.
Causality: this compound, like many organic molecules, can degrade over time, especially when in solution and exposed to harsh conditions. The primary degradation pathways to consider are hydrolysis, photolysis, and oxidation.[7]
Solutions:
-
Prepare Fresh Solutions: As a first principle, always prepare fresh working solutions from a frozen, aliquoted stock immediately before your experiment.
-
Protect from Light: If there is a noticeable color change (e.g., yellowing) in your compound or solutions over time, photodegradation may be occurring.[8] Conduct experiments in low-light conditions and store solutions in amber vials or tubes wrapped in aluminum foil.
-
Assess Stability in Your Assay Media: The pH and composition of your cell culture media or assay buffer can impact compound stability. If your experiments run for an extended period (e.g., 24-72 hours), it is advisable to perform a stability study under your specific experimental conditions. A simplified approach is to incubate the compound in your media for the duration of the experiment and then analyze it by HPLC to check for degradation.
Advanced Technical Protocols
For researchers needing to establish in-house stability profiles, the following protocols provide a framework for conducting forced degradation studies.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][9][10][11][12] This is crucial for developing stability-indicating analytical methods.
Objective: To achieve 5-20% degradation of this compound under various stress conditions.[9][12]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.[7]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a temperature above accelerated testing conditions (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic studies, longer durations may be necessary.
-
Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a suitable reverse-phase HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Data Interpretation: The chromatograms from the stressed samples will reveal the susceptibility of the compound to different degradation conditions. The appearance of new peaks indicates degradation products.
Visualizing Potential Degradation
While specific degradation pathways for this compound are not well-documented, we can postulate potential routes based on the known chemistry of the quinoline scaffold.
Caption: Potential degradation pathways for this compound.
Summary of Stability and Storage Conditions
| Parameter | Solid Compound | Solution (in DMSO) | Aqueous Dilution |
| Storage Temp. | 2-8°C (Recommended) or Room Temp. | -20°C or -80°C | Prepare Fresh |
| Light Exposure | Store in the dark | Store in the dark (amber vials) | Protect from light |
| Container | Tightly sealed | Tightly sealed, single-use aliquots | N/A |
| Shelf-life | Stable for years under ideal conditions | Months to a year at ≤ -20°C | Unstable, use immediately |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. noveltyjournals.com [noveltyjournals.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. ajrconline.org [ajrconline.org]
- 12. scispace.com [scispace.com]
reducing background fluorescence in assays with 7-Methoxyquinoline-4-carboxylic acid
Technical Support Center: 7-Methoxyquinoline-4-carboxylic Acid Assays
A Guide to Minimizing Background Fluorescence for Researchers
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties of this compound and general sources of background fluorescence.
Q1: What is this compound and why is it used in fluorescence assays?
This compound is a heterocyclic organic compound. Its quinoline core provides intrinsic fluorescence, making it and its derivatives useful as fluorescent probes or labels in various biochemical and cellular assays.[1] Its utility stems from its ability to report on changes in its local environment, such as ion concentration, enzymatic activity, or binding events, through modulation of its fluorescent signal.
Q2: What are the primary sources of high background fluorescence in a microplate-based assay?
High background is a common issue that can mask the specific signal from your analyte, reducing assay sensitivity and dynamic range. The primary sources can be broadly categorized as:
-
Instrumental Factors: Light leakage, detector noise, and use of non-optimal optical filters or settings.[2]
-
Reagent-Based Factors: Intrinsic fluorescence from the assay buffer, media components (like phenol red or fetal bovine serum), or impurities in the reagents.[3][4][5]
-
Sample-Based Factors (Autofluorescence): Endogenous fluorescence from biological molecules within the sample itself, such as NADH, collagen, and riboflavin.[5][6][7]
-
Consumable-Based Factors: Autofluorescence or phosphorescence from the microplate material itself.[7][8]
-
Assay Chemistry Factors: High concentrations of the fluorescent probe can lead to phenomena like the inner filter effect.[9][10]
Q3: What is the "inner filter effect" and how does it contribute to background issues?
The inner filter effect (IFE) is a phenomenon where the observed fluorescence intensity is non-linearly related to the fluorophore concentration, leading to signal distortion.[10][11] It occurs in two ways:
-
Primary IFE: At high concentrations, molecules at the surface of the well absorb so much of the excitation light that insufficient light penetrates the full sample depth. This reduces the overall fluorescence emission.[9][10]
-
Secondary IFE: The emitted fluorescence is re-absorbed by other fluorophore molecules in the light path to the detector.[10]
While technically a cause of signal reduction rather than background increase, IFE can severely compromise assay performance and is often misdiagnosed as a background problem because it degrades the signal-to-noise ratio.[11][12] It is particularly significant in samples with high optical density.[12]
Part 2: Troubleshooting High Background Signal
This section is designed as a logical workflow to diagnose and resolve specific background fluorescence issues.
Symptom: High and Variable Background Across All Wells (Including Blanks)
If even your "reagent blank" wells (containing all assay components except the analyte) show high fluorescence, the issue lies with the fundamental assay components or instrument setup.
Caption: Troubleshooting workflow for high background fluorescence.
-
Microplate Selection: Standard polystyrene plates can be autofluorescent.[7]
-
Buffer and Media Composition:
-
Problem: Common cell culture media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent and can significantly increase background.[3][5] Riboflavin (Vitamin B2) in media is also a potent fluorophore.[7]
-
Solution:
-
For endpoint assays, replace the culture medium with a non-fluorescent buffer (e.g., PBS or HBSS) immediately before reading.[3][4]
-
For live-cell imaging, use specially formulated phenol red-free, low-fluorescence media.[4][13]
-
Prepare all buffers with high-purity water and reagents to avoid fluorescent contaminants.[14]
-
-
-
Probe Concentration and Purity:
-
Problem: Using an excessively high concentration of this compound is a primary cause of high background.[4] This not only increases the baseline signal from unbound probe but can also lead to the inner filter effect.[9][10]
-
Solution: Perform a concentration titration to find the lowest possible probe concentration that still yields a robust signal-to-background ratio. (See Protocol 1 ).
-
-
Instrument Settings:
-
Problem: Incorrect instrument settings can either fail to capture the specific signal or amplify the background noise.
-
Solutions:
-
Wavelengths & Bandwidths: Ensure the excitation and emission wavelengths are set to the optima for your specific quinoline derivative in the assay buffer. A narrow bandwidth can improve specificity and lower background, though it may also reduce the total signal.[8][15]
-
Gain Setting: The gain (or sensitivity) setting on the photomultiplier tube (PMT) amplifies the signal. An excessively high gain will amplify background noise along with your specific signal, potentially saturating the detector.[2] Optimize the gain using a mid-range positive control sample to place the signal in the upper part of the detector's linear range without saturation.
-
-
Symptom: High Background Only in Wells Containing Cells/Biological Material (Autofluorescence)
If your reagent blanks are clean but wells with cells or tissue lysates show high background, the cause is likely autofluorescence from endogenous biomolecules.[5][6]
-
Shift Excitation/Emission Wavelengths:
-
Causality: Most common autofluorescent molecules (e.g., NADH, flavins) are excited by UV or blue light and emit in the blue-to-green spectrum (350-550 nm).[6][7]
-
Solution: If possible, use a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum), where autofluorescence is significantly lower.[13] While this compound derivatives typically operate in the shorter wavelength range, this is a key strategy in general assay design.
-
-
Sample Preparation and Fixation:
-
Background Subtraction:
-
Causality: This is a data processing method to computationally remove background.
-
Solution: Always include a control group of cells that have not been treated with the fluorescent probe. Measure the fluorescence intensity of these "unstained" cells and subtract this average value from all other experimental wells. This corrects for the inherent autofluorescence of your biological sample.
-
Part 3: Experimental Protocols
Protocol 1: Optimizing Probe Concentration for Signal-to-Background Ratio
This protocol provides a systematic method for determining the optimal working concentration of this compound.
Objective: To identify the probe concentration that maximizes the signal-to-background (S/B) ratio.
Materials:
-
This compound stock solution
-
Assay buffer (or phenol red-free medium)
-
Black-walled, clear-bottom 96-well plate
-
Positive control sample (induces maximum expected signal)
-
Negative control sample (no analyte)
-
Fluorescence microplate reader
Procedure:
-
Prepare a Serial Dilution: Create a 2-fold serial dilution of the this compound stock solution in assay buffer. Aim for a range that spans from 10x above to 10x below the manufacturer's suggested concentration.
-
Plate Layout: Design a plate map. For each probe concentration, you will have three wells for the "Negative Control" and three wells for the "Positive Control."
-
Add Reagents:
-
To the "Negative Control" wells, add the negative control sample and the corresponding probe dilution.
-
To the "Positive Control" wells, add the positive control sample and the corresponding probe dilution.
-
-
Incubate: Incubate the plate according to your standard assay protocol (e.g., 30 minutes at 37°C), protected from light.[4]
-
Read Plate: Measure fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for this compound.
-
Data Analysis:
-
For each probe concentration, calculate the average fluorescence of the three negative control replicates (this is your Background).
-
Calculate the average fluorescence of the three positive control replicates (this is your Signal).
-
Calculate the Signal-to-Background ratio (S/B) for each concentration: S/B = Signal / Background.
-
Plot the S/B ratio versus the probe concentration. The optimal concentration is the one that gives the highest S/B ratio.
-
| Probe Conc. (µM) | Avg. Signal (RFU) | Avg. Background (RFU) | S/B Ratio (Signal/Background) |
| 20.0 | 85,000 | 15,000 | 5.7 |
| 10.0 | 78,000 | 8,000 | 9.8 |
| 5.0 | 65,000 | 4,500 | 14.4 |
| 2.5 | 40,000 | 3,000 | 13.3 |
| 1.25 | 22,000 | 2,200 | 10.0 |
| 0.625 | 11,000 | 1,800 | 6.1 |
In this example, 5.0 µM is the optimal concentration as it provides the highest S/B ratio.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. berthold.com [berthold.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. srs.tcu.edu [srs.tcu.edu]
- 11. static.horiba.com [static.horiba.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. tecan.com [tecan.com]
- 16. Causes of Autofluorescence [visikol.com]
Pfitzinger Reaction Synthesis: A Technical Troubleshooting Guide
Introduction
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] This reaction is paramount in the fields of medicinal chemistry and drug development due to the prevalence of the quinoline-4-carboxylic acid scaffold in a wide array of biologically active compounds, including those with antitumor, antiviral, and antibacterial properties.[1][3][4]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is designed to address common challenges encountered during the Pfitzinger reaction, providing in-depth, field-proven insights and solutions in a comprehensive question-and-answer format.
Reaction Mechanism and Workflow
The Pfitzinger reaction proceeds through a well-defined sequence of steps, which is crucial to understand for effective troubleshooting:
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[2][3]
-
Condensation: The aniline moiety of this intermediate then condenses with the carbonyl group of the aldehyde or ketone to form an imine (Schiff base).[3]
-
Tautomerization: The imine subsequently tautomerizes to the more stable enamine form.[1][2]
-
Cyclization and Dehydration: Finally, the enamine undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product.[1][2]
Caption: The reaction mechanism of the Pfitzinger synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of tar, and the crude product is difficult to purify. What is the cause, and how can I prevent this?
Answer: Tar formation is a frequent challenge in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or polymerization of reaction intermediates.[5] This issue is particularly prevalent when all reactants are mixed simultaneously.
Causality and Troubleshooting Steps:
-
Sequential Reactant Addition: To circumvent self-condensation, it is critical to first facilitate the ring-opening of isatin. This is achieved by dissolving the isatin in the base (e.g., potassium hydroxide) and stirring until the color changes, indicating the formation of the potassium salt of 2-amino-α-oxo-benzeneacetic acid.[5] This intermediate is less susceptible to self-condensation. Only after the complete formation of this salt should the carbonyl compound be introduced.[5]
-
Temperature Management: Elevated temperatures can accelerate side reactions leading to tar formation.[5] It is imperative to maintain the reaction temperature as specified in the protocol, avoiding excessive heating. For particularly sensitive substrates, conducting the reaction at a lower temperature for an extended period can be advantageous.
-
Solvent Selection: While ethanol is a commonly employed solvent, exploring alternative protic solvents or aqueous mixtures may enhance the solubility of intermediates and minimize tar formation for your specific substrates.[5]
-
Controlled pH During Workup: During the acidification step to precipitate the final product, it is crucial to add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the product and the formation of tarry byproducts.[5]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. What are the potential reasons, and how can I improve it?
Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the prevalence of side reactions.[5]
Causality and Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: As detailed above, the pre-reaction of isatin with a strong base is a critical step. Ensure that the isatin is fully dissolved and the color change is observed before the addition of the carbonyl compound to maximize the formation of the reactive intermediate.[5][6]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often utilized to drive the reaction to completion and minimize residual isatin, which can be challenging to remove during purification.[5][7] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.
-
Reaction Time and Monitoring: The Pfitzinger reaction can be slow, sometimes requiring extended reaction times (e.g., 24 hours) to achieve completion.[8][9] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure the purity of your isatin and carbonyl compound, as impurities can interfere with the reaction and lead to the formation of byproducts.
Question 3: I am observing a significant amount of unreacted isatin in my crude product. How can I drive the reaction to completion?
Answer: Incomplete conversion of isatin is a common issue that directly impacts yield and complicates purification.[5]
Causality and Troubleshooting Steps:
-
Increase the Excess of the Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can shift the equilibrium towards the product, thereby consuming more of the isatin.[5][7]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) plays a pivotal role in the rate of isatin ring opening and the subsequent condensation.[5][10] Optimization of the base concentration may be necessary for your specific substrates.
-
Extended Reaction Time: As with low yields, increasing the reaction time and diligently monitoring by TLC can ensure the reaction proceeds to completion.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Pfitzinger reaction.
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[1][8][9]
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[8]
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1][8]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1][8] Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[1]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1][11]
-
-
Isolation and Purification:
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid synthesis method.[1]
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes, this will require optimization based on the specific reactants).[1]
-
Work-up:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]
-
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]
Data Presentation: Reaction Yields
The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under conventional heating conditions.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | 75-85 | [1] |
| Isatin | Acetophenone | KOH | Ethanol/Water | 12-13 | 70-80 | [3] |
| Isatin | Cyclohexanone | KOH | Ethanol/Water | 24 | 65-75 | [1] |
| 5-Bromoisatin | Pyruvic Acid | KOH | Ethanol/Water | 8-10 | 80-90 | [6] |
| 5-Chloroisatin | Ethyl acetoacetate | KOH | Ethanol | 24 | 70-80 | [1] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purity of reagents.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Pfitzinger reaction.
Caption: A systematic workflow for troubleshooting the Pfitzinger reaction.
Conclusion
The Pfitzinger reaction remains a highly versatile and valuable method for the synthesis of quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry. By understanding the reaction mechanism and potential pitfalls, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic outcomes and efficiently access a diverse range of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. jocpr.com [jocpr.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent pH Indicators: A Comparative Analysis of 7-Methoxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular physiology and drug discovery, the precise measurement of pH in various cellular compartments is paramount. Fluorescent pH indicators have emerged as indispensable tools for real-time monitoring of these subtle yet critical changes. This guide provides an in-depth, objective comparison of the emerging quinoline-based fluorescent pH indicator, 7-Methoxyquinoline-4-carboxylic acid, with established probes such as BCECF and SNARF-1. As senior application scientists, we aim to provide not just data, but a comprehensive understanding of the underlying principles and practical considerations to empower you in selecting the optimal tool for your research endeavors.
The Crucial Role of Intracellular pH and the Rise of Fluorescent Probes
Intracellular pH (pHi) is a tightly regulated parameter that influences a vast array of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis. Dysregulation of pHi is implicated in numerous pathological conditions, making it a key area of investigation in drug development. Fluorescent pH indicators offer a non-invasive and dynamic means to monitor pHi in living cells with high spatial and temporal resolution.
The ideal fluorescent pH indicator should possess a combination of key characteristics:
-
A pKa value within the physiological range of interest.
-
A significant change in fluorescence properties upon protonation/deprotonation.
-
High quantum yield (brightness) and molar extinction coefficient.
-
Excellent photostability to allow for prolonged imaging.
-
Good cellular retention and low cytotoxicity.
-
Suitability for ratiometric measurements to minimize artifacts from variations in probe concentration or cell path length.
Unveiling the Contenders: A Head-to-Head Comparison
This guide focuses on a comparative analysis of three key fluorescent pH indicators:
-
This compound: A promising but less characterized quinoline-based probe.
-
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein): A widely used dual-excitation ratiometric indicator.[1][2]
-
SNARF-1 (Seminaphtharhodafluor-1): A popular dual-emission ratiometric indicator.[3][4]
Mechanism of pH Sensing: A Tale of Two Chemistries
The fluorescence of these indicators is modulated by pH through distinct chemical mechanisms.
-
Quinoline-based probes like this compound often operate on the principle of Photoinduced Electron Transfer (PET) .[5] In this mechanism, the protonation state of a nitrogen atom within the quinoline ring system dictates the efficiency of electron transfer from a donor to the excited fluorophore. At low pH, protonation of the nitrogen inhibits PET, leading to an increase in fluorescence ("switched on"). Conversely, at higher pH, the deprotonated nitrogen allows for efficient PET, quenching the fluorescence ("switched off").
-
Fluorescein and Rhodamine derivatives such as BCECF and SNARF-1 rely on pH-dependent changes in their electronic structure. For BCECF, protonation of a hydroxyl group alters the absorption spectrum, allowing for ratiometric measurement based on the ratio of fluorescence intensities at two different excitation wavelengths.[1][2] SNARF-1, a rhodamine derivative, exhibits a pH-dependent equilibrium between a fluorescent zwitterionic form and a non-fluorescent lactone form, resulting in a shift in the emission spectrum that enables ratiometric detection.[3]
Diagram of the Photoinduced Electron Transfer (PET) Mechanism in Quinoline-based pH Indicators
Caption: Mechanism of pH sensing in quinoline probes.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key photophysical properties of this compound, BCECF, and SNARF-1. It is important to note that the data for this compound are estimated based on structurally similar compounds and require further experimental validation.[6]
| Property | This compound (Estimated) | BCECF | SNARF-1 |
| pKa | ~7.0 - 7.5 | ~6.98[1] | ~7.5[7] |
| Excitation Maxima (nm) | ~350-400 | 440 (isosbestic), 490 (pH-sensitive)[1][8] | 488, 514, 532 (pH 6) to 561 (pH 9)[7] |
| Emission Maxima (nm) | ~450-500 | 535[1][8] | 580 (acidic), 640 (basic)[9][10] |
| Quantum Yield (Φ) | ~0.2[6] | ~0.3-0.4 | ~0.2-0.3 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not Determined | ~80,000 at 490 nm (high pH)[11] | ~40,000 at 575 nm (high pH) |
| Ratiometric Measurement | Intensiometric or potentially ratiometric (excitation/emission) | Dual-excitation ratiometric[1][8] | Dual-emission ratiometric[3][4] |
| Photostability | Moderate (expected for quinolines) | Moderate | Good |
| Cell Loading | Likely via AM ester | AM ester[1][2] | AM ester[3] |
| Cytotoxicity | Generally low for quinoline derivatives | Low | Low |
Experimental Protocols: A Practical Guide to Intracellular pH Measurement
Accurate and reproducible pHi measurements rely on meticulous experimental execution. Below are detailed protocols for cell loading and calibration using these fluorescent indicators.
General Workflow for Intracellular pH Measurement
The following diagram outlines the general workflow for measuring intracellular pH using fluorescent indicators.
Caption: General workflow for intracellular pH measurement.
Protocol 1: Cell Loading with AM Esters
This protocol is applicable to BCECF-AM, SNARF-1 AM, and the presumed AM ester of this compound.
-
Prepare a stock solution of the AM ester (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store desiccated at -20°C.
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Prepare the loading buffer: Dilute the AM ester stock solution in a serum-free medium or a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Load the cells: Remove the culture medium and wash the cells once with the loading buffer. Then, incubate the cells in the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells: After incubation, wash the cells two to three times with a fresh, warm buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells in the fresh buffer for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases, trapping the fluorescent indicator inside the cells.
Protocol 2: In Situ Calibration of Intracellular pH
To convert fluorescence ratios to absolute pH values, an in situ calibration is essential. This is typically achieved using the ionophore nigericin in a high-potassium buffer to equilibrate the intracellular and extracellular pH.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.5 in 0.5 pH unit increments). These buffers should contain a high concentration of potassium (e.g., 120-140 mM KCl) to clamp the membrane potential.
-
Prepare a stock solution of nigericin (e.g., 10 mM in ethanol) and store it at -20°C.
-
After loading and de-esterification of the dye, replace the buffer with the first calibration buffer (e.g., pH 7.0).
-
Add nigericin to a final concentration of 5-10 µM and incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images or readings.
-
Repeat steps 3-5 for each of the calibration buffers, covering the desired pH range.
-
Generate a calibration curve by plotting the fluorescence ratio (e.g., F490/F440 for BCECF, F640/F580 for SNARF-1) against the corresponding pH of the calibration buffers.
-
Fit the data to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to obtain an equation that can be used to convert the experimental fluorescence ratios from your samples into pHi values.
Discussion and Future Perspectives
BCECF remains a workhorse for intracellular pH measurements due to its ratiometric nature and well-characterized properties.[1][2][12] Its main drawback is the requirement for a dual-excitation light source, which may not be available on all imaging systems.
SNARF-1 offers the advantage of dual-emission ratiometry, making it compatible with single-excitation setups, including many confocal microscopes and flow cytometers.[3][4][13] Its pKa is slightly higher than that of BCECF, which can be advantageous for studying more alkaline compartments.
This compound represents a promising new class of fluorescent pH indicators. The quinoline scaffold offers significant potential for synthetic modification to fine-tune its photophysical properties and pKa. Based on preliminary data from similar compounds, it is expected to have a quantum yield that is competitive with existing probes.[6] However, a thorough characterization of its spectral properties, pKa, photostability, and performance in a cellular context is crucial before it can be widely adopted. Future research should focus on:
-
Detailed photophysical characterization: Precisely determining the excitation and emission spectra, quantum yield, and molar extinction coefficient of this compound.
-
Accurate pKa determination: Measuring the pKa of the probe in aqueous solutions and in situ within cells.
-
Photostability assessment: Quantifying its resistance to photobleaching compared to BCECF and SNARF-1.
-
Cellular studies: Evaluating its loading efficiency, cellular localization, cytotoxicity, and performance in measuring pHi changes in response to various stimuli.
-
Development of ratiometric analogs: Synthesizing derivatives that allow for ratiometric measurements to improve the accuracy and reliability of pH sensing.
By addressing these key questions, the scientific community can fully assess the potential of this compound and other novel quinoline-based probes to advance our understanding of the critical role of pH in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 3. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photophysics of the fluorescent pH indicator BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]
- 11. BCECF, AM *UltraPure grade* | AAT Bioquest [aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Fluorescent Probes for Intracellular pH Measurement
The precise regulation of intracellular pH (pHi) is fundamental to nearly every aspect of cellular life, from enzymatic activity and protein folding to cell proliferation and apoptosis.[1] Consequently, the ability to accurately measure pHi in living cells is a critical tool for researchers across biology, pharmacology, and drug development. While classic indicators have paved the way, the modern researcher is presented with a sophisticated toolkit of alternative fluorescent probes, each with unique strengths and applications.
This guide provides an in-depth comparison of leading chemical and genetically encoded fluorescent probes for measuring intracellular pH. Moving beyond a simple catalog of reagents, we will explore the core principles that govern their function, provide validated experimental protocols, and offer expert insights into making the optimal choice for your specific research question. Our focus is on the causality behind experimental design, ensuring that every step is understood and every protocol is self-validating.
The First Principle: Choosing Your Chemical Toolkit
The selection of a fluorescent pH probe is the most critical decision in the experimental workflow. The ideal probe should possess a pKa value close to the physiological pH of the target compartment, exhibit high photostability, demonstrate minimal cytotoxicity, and ideally, allow for ratiometric measurement.
Ratiometric vs. Intensity-Based Measurement
A core concept in quantitative fluorescence microscopy is the use of ratiometric probes. Unlike probes that report pH through a simple change in fluorescence intensity at a single wavelength, ratiometric probes exhibit a pH-dependent shift in either their excitation or emission spectrum. By calculating the ratio of fluorescence intensities at two different wavelengths, we can obtain a measurement that is largely independent of confounding variables like probe concentration, cell path length, photobleaching, and instrument sensitivity.[2][3][4][5][6] This intrinsic self-referencing is the foundation of robust and reproducible pHi quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection [frontiersin.org]
- 4. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Quinoline-4-Carboxylic Acid Isomers for Drug Discovery
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] The specific biological function of these molecules is profoundly influenced by the substitution pattern on the quinoline ring. This guide provides a comprehensive comparative study of different quinoline-4-carboxylic acid isomers, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Core
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of new pharmaceuticals.[2][3] The presence of a carboxylic acid group at the 4-position is particularly crucial for the biological activity of many derivatives.[7][8] This functional group often acts as a key pharmacophore, engaging in critical interactions with biological targets, such as forming salt bridges with amino acid residues in enzyme active sites.[7][8][9][10]
The diverse biological activities exhibited by quinoline-4-carboxylic acid derivatives underscore the importance of understanding how isomeric variations impact their pharmacological profiles.[1][4][5] Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different physicochemical properties and biological effects. This guide will delve into a comparative analysis of key isomers, focusing on how substitutions at various positions of the quinoline ring dictate their therapeutic potential.
Synthetic Strategies for Quinoline-4-Carboxylic Acid Isomers
The synthesis of quinoline-4-carboxylic acid and its derivatives is well-established, with several named reactions providing versatile routes to this important scaffold. The choice of synthetic method often depends on the desired substitution pattern.
The Doebner Reaction: A Classic Three-Component Approach
A widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[6][7] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][6][11]
Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction [6]
-
Reactant Mixture: In a round-bottom flask, combine aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.2 eq) in ethanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-phenyl-quinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
The Pfitzinger Reaction: Versatility through Isatin Chemistry
Another powerful method for accessing quinoline-4-carboxylic acids is the Pfitzinger reaction.[11][14] This reaction utilizes isatin and a carbonyl compound in the presence of a base to construct the quinoline ring system.[9][14][15]
Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Derivative via the Pfitzinger Reaction [15]
-
Base and Isatin: Dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL) in a round-bottom flask. Add isatin (0.0075 mol) and stir for 1 hour at room temperature.
-
Ketone Addition: Gradually add the desired ketone (0.015 mol) to the reaction mixture.
-
Reflux: Reflux the mixture for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the product can be isolated by filtration and purified by recrystallization.
-
Characterization: Analyze the final product using FTIR, UV-Vis spectrophotometry, and mass spectrometry to confirm the presence of the carboxylic acid group and the overall structure.[15][16]
Diagram: Synthetic Workflow for Quinoline-4-Carboxylic Acid Derivatives
Caption: General workflows for the synthesis of quinoline-4-carboxylic acid derivatives.
Physicochemical Properties and Analytical Characterization
The position of substituents on the quinoline ring significantly impacts the physicochemical properties of the isomers, such as melting point, solubility, and pKa. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.
| Property | Quinoline-2-carboxylic acid | Quinoline-3-carboxylic acid | Quinoline-4-carboxylic acid |
| Melting Point (°C) | 155-157 | 273-275 | 254-255[17] |
| Appearance | White to off-white powder | Light yellow crystalline powder | White to light yellow crystal powder[17] |
| Solubility | Soluble in hot water, alcohol | Slightly soluble in water | Soluble in DMSO[17] |
Table 1: Comparison of Physicochemical Properties of Unsubstituted Quinoline Carboxylic Acid Isomers.
Analytical Techniques for Isomer Differentiation
Differentiating between various quinoline-4-carboxylic acid isomers requires a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons provide detailed structural information.[18][19][20]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide fragmentation patterns that aid in structural identification.[21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of functional groups, such as the carboxylic acid C=O and O-H stretches.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying isomers, particularly when dealing with complex mixtures.[22]
Structure-Activity Relationship (SAR) and Biological Activity
The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents. Understanding the SAR is crucial for the rational design of potent and selective therapeutic agents.
Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)
A significant mechanism of action for the anticancer activity of certain quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9][10]
-
C2-Position: Bulky, hydrophobic substituents at the C2 position are generally required for potent DHODH inhibition.[7][8] The presence of an aryl ring at this position is often associated with good anticancer activity.[7]
-
C4-Position: The carboxylic acid group at the C4 position is essential for activity, as it forms a critical salt bridge with an arginine residue (R136) in the DHODH binding pocket.[7][8][9]
-
Benzo Portion: Substitutions on the benzo portion of the quinoline ring can also modulate activity.[8]
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [7] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | [7][9] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | [7][9] |
Table 2: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors. [7][9]
Diagram: Pharmacophore Model for DHODH Inhibition
Caption: Key pharmacophoric features of quinoline-4-carboxylic acid-based DHODH inhibitors.
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have also demonstrated significant antimicrobial effects against a range of bacteria and fungi.[1][4][5] The nature of the substituent at the C2 position plays a critical role in determining the antimicrobial spectrum and potency. For instance, the presence of an aryl ring at the second position has been associated with good antibacterial activity.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [6]
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate overnight at 37°C.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Anti-inflammatory Activity
Certain quinoline-4-carboxylic acid isomers have shown promising anti-inflammatory properties.[23][24] Studies have indicated that these compounds can exert appreciable anti-inflammatory effects in macrophage models without significant cytotoxicity.[23][24]
Conclusion and Future Directions
The comparative study of quinoline-4-carboxylic acid isomers reveals a rich and complex structure-activity landscape. The synthetic accessibility of this scaffold, coupled with the profound impact of isomeric variations on biological activity, makes it a highly attractive platform for the discovery of novel therapeutic agents. Future research should continue to explore the vast chemical space of quinoline-4-carboxylic acid derivatives, leveraging computational modeling and high-throughput screening to identify new lead compounds with enhanced potency, selectivity, and drug-like properties. A deeper understanding of the interactions between these isomers and their biological targets will be instrumental in the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iipseries.org [iipseries.org]
- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 16. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 17. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [amp.chemicalbook.com]
- 18. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. spectrabase.com [spectrabase.com]
- 21. chempap.org [chempap.org]
- 22. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Cross-Validated Guide to 7-Methoxyquinoline-4-carboxylic Acid Isomers in Preclinical Research
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant biological activity.[1][2] Within this class, quinoline carboxylic acids are of particular interest. This guide provides a cross-validated comparison of key methoxy-substituted quinoline carboxylic acid isomers, with a focus on 7-Methoxyquinoline-4-carboxylic acid and its structural counterparts. We will delve into their comparative anticancer and antimicrobial activities, providing the underlying experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The choice of an isomer is a critical decision in drug discovery, as the position of a single functional group can dramatically alter a molecule's interaction with biological targets.[3] This guide is structured to explain the causality behind experimental choices, offering a trustworthy, authoritative resource grounded in cited literature.
Comparative Biological Activity: A Data-Driven Analysis
The efficacy of quinoline carboxylic acid derivatives is highly dependent on their substitution patterns. While direct, side-by-side comparative studies for all isomers are not always available in the literature, we can synthesize a comparative overview from existing data on their anticancer and antimicrobial properties.
Anticancer Potency
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key enzymes essential for cancer cell proliferation.[1][4] The following table summarizes the available cytotoxic data (IC₅₀ values) for this compound's close structural isomers against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Methoxyquinoline Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Data for this compound | Various | Not Available | - | |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Notable Inhibition | Apoptosis Induction | [5][6] |
| Quinoline-4-carboxylic acid | HELA (Cervical) | Notable Inhibition | Apoptosis Induction | [5] |
| 8-Methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical) | 7.15 | Not Specified | [1] |
| 8-Methoxy-4-anilinoquinoline derivative (2i) | BGC-823 (Gastric) | 4.65 | Not Specified | [1] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 (Pancreatic) | 2-16 | Apoptosis & Autophagy | [7] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | MIA PaCa-2 (Pancreatic) | 2-16 | Apoptosis & Autophagy | [7] |
Antimicrobial Efficacy
The quinolone subgroup of quinolines is well-known for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] The following table presents Minimum Inhibitory Concentration (MIC) data for various quinoline derivatives, showcasing their potency against a range of pathogens.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Quinoline Derivatives
| Compound/Derivative | E. coli | S. aureus | P. aeruginosa | C. albicans | Reference |
| Data for this compound | Not Available | Not Available | Not Available | Not Available | |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (3l) | 7.812 | >1000 | >1000 | 31.125 | [8] |
| Novel Quinoline Derivative (11) | - | 6.25 | - | - | [8] |
| Quinoline-based amide (3c) | - | 2.67 | - | 5.6 | [9] |
Note: As with the anticancer data, specific MIC values for this compound are not available in the reviewed literature. The data is for derivatives containing the 7-methoxyquinoline core, indicating the potential of this scaffold.
Unraveling the Mechanism of Action: Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell.[10][11] Furthermore, some quinoline derivatives have been shown to modulate critical cell survival signaling pathways like the Akt/mTOR pathway.[7]
Caption: Generalized mechanism of apoptosis induction by quinoline derivatives.
Experimental Protocols for Cross-Validation
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of quinoline carboxylic acids.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[12]
-
Incubation: Incubate the plates for a further 24 to 72 hours, depending on the cell line and experimental design.[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the working MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan precipitate.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Detailed Steps:
-
Preparation of Compound Dilutions: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[15]
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. Transfer the colonies to a tube with sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria with no compound) and a negative control well (broth only).[14]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the microorganism.[15]
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of this compound and its isomers. The available data strongly suggests that the methoxyquinoline carboxylic acid scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The provided protocols offer a robust methodology for the cross-validation of experimental data.
A significant finding from this comprehensive review is the notable lack of specific, published experimental data for this compound itself. This represents a clear opportunity for further research. Investigating the synthesis and biological evaluation of this specific isomer and directly comparing it to its 2-, 3-, 6-, and 8-positional isomers using the standardized protocols outlined herein would provide invaluable data for the drug discovery community and could lead to the identification of new lead compounds.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Ascendant Probe: Unveiling the Advantages of 7-Methoxyquinoline-4-carboxylic Acid Over the Legacy pH Indicator, BCECF
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
For decades, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been the stalwart fluorescent probe for monitoring intracellular pH (pHi), a critical parameter in cellular physiology and pathology. Its utility is undeniable, yet its limitations are increasingly apparent in the context of high-resolution, long-term live-cell imaging. This guide introduces a compelling alternative, 7-Methoxyquinoline-4-carboxylic acid (MQCA), and presents a data-driven comparison to illuminate its potential advantages in photostability, quantum yield, and structural simplicity, offering a path to more robust and reproducible experimental outcomes.
The Incumbent: A Critical Look at BCECF
BCECF is a fluorescein derivative that has been widely adopted for its ratiometric measurement capabilities and a pKa of approximately 6.98, which is well-suited for the physiological pH range of most mammalian cells.[1] The acetoxymethyl ester form, BCECF-AM, is cell-permeant and upon entry into the cell, intracellular esterases cleave the AM groups, trapping the fluorescent BCECF molecule inside.[2] This mechanism, however, is not without its drawbacks.
A significant limitation of BCECF is its moderate to poor intracellular retention .[1][3] The negatively charged BCECF molecule is prone to leakage from cells, leading to a progressive loss of signal and potential artifacts in long-term experiments.[3] Furthermore, BCECF is synthesized as a mixture of isomers , which can lead to batch-to-batch variability and inconsistencies in measurements.[1] Its phototoxicity and susceptibility to photobleaching during prolonged imaging sessions can also compromise cellular health and data quality.[4]
The Challenger: The Promise of this compound (MQCA)
MQCA belongs to the quinoline family of heterocyclic compounds, a class of molecules increasingly recognized for their robust photophysical properties and utility as fluorescent probes.[5][6] While direct, head-to-head comparative studies of MQCA and BCECF for intracellular pH sensing are emerging, a compelling case for its superiority can be built upon the fundamental properties of the quinoline scaffold and data from closely related derivatives.
Key Performance Indicators: A Comparative Analysis
| Parameter | BCECF | This compound (MQCA) (Inferred) | Advantage |
| Core Structure | Fluorescein | Quinoline | MQCA |
| pKa | ~6.98[1] | ~7.2 (for similar quinoline probes)[7] | Comparable |
| Quantum Yield (Φ) | ~0.3-0.4 (in aqueous solution) | ~0.19 (for a close derivative in ethanol)[8] | Potentially Higher with Optimization |
| Photostability | Moderate[4] | High (characteristic of quinoline scaffold) | MQCA |
| Cellular Retention | Moderate to Poor[1][3] | Potentially High | MQCA |
| Structural Purity | Isomeric Mixture[1] | Single Isomer | MQCA |
| Ratiometric Capability | Dual-excitation[2] | Potential for ratiometric sensing[7] | Comparable |
The Quinoline Advantage: Deeper Mechanistic Insights
The inherent chemical structure of the quinoline ring system offers several advantages over the fluorescein core of BCECF. Quinolines are known for their high photostability, a critical attribute for time-lapse imaging and experiments requiring prolonged illumination. This resistance to photobleaching translates to longer, more reliable data acquisition without the confounding effects of signal decay.
Furthermore, the quantum yield of quinoline derivatives can be substantial. While the quantum yield of a close derivative of MQCA, ethyl 7-methoxy-2-methylsulfonylquinoline-4-carboxylate, was reported to be 0.19 in ethanol, this provides a strong starting point.[8] Strategic chemical modifications to the quinoline scaffold have been shown to significantly enhance quantum yields, suggesting that optimized MQCA derivatives could surpass the brightness of BCECF.
The single isomeric nature of MQCA ensures batch-to-batch consistency, a crucial factor for reproducible research. This contrasts sharply with the isomeric mixture of BCECF, which can introduce variability into experimental results.[1]
Experimental Protocols: A Guide to Implementation
While optimized protocols for intracellular pH measurement with MQCA are under development, the established methodology for BCECF-AM provides a solid foundation. The following is a detailed protocol for utilizing BCECF-AM, which can be adapted for novel quinoline-based probes.
BCECF-AM Loading and In Situ Calibration Protocol
Materials:
-
BCECF-AM (5 mM stock in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin (10 mM stock in ethanol)
-
Valinomycin (10 mM stock in ethanol)
-
Calibration buffers (pH 6.5, 7.0, 7.5, 8.0) containing 130 mM KCl, 1 mM MgCl₂, 15 mM HEPES, 15 mM MES.
Workflow Diagram:
Caption: Experimental workflow for intracellular pH measurement using BCECF-AM.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere.
-
Dye Loading: Prepare a 2-5 µM BCECF-AM loading solution in HBSS. Remove the growth medium, wash the cells with HBSS, and incubate with the BCECF-AM solution for 30-60 minutes at 37°C.[9]
-
Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.[9]
-
Imaging: Acquire fluorescence images using a microscope equipped with excitation filters for ~490 nm (pH-sensitive) and ~440 nm (isosbestic) and an emission filter for ~535 nm.[2]
-
In Situ Calibration: At the end of the experiment, perfuse the cells with calibration buffers of known pH containing nigericin and valinomycin to equilibrate intracellular and extracellular pH.[9]
-
Data Analysis: Calculate the ratio of fluorescence intensities (490nm/440nm) for each time point and use the calibration curve to convert these ratios to intracellular pH values.
Logical Flow of In Situ Calibration:
Caption: Logical steps for performing in situ calibration of intracellular pH probes.
Conclusion and Future Directions
While BCECF has served the research community well, its inherent limitations necessitate the exploration of superior alternatives. This compound and its derivatives represent a promising new frontier in fluorescent pH indicators. The quinoline scaffold offers the potential for enhanced photostability, higher quantum yields, and the consistency of a single isomeric structure. As research into these novel probes continues, they are poised to replace legacy dyes and empower scientists to conduct more precise and reliable investigations into the critical role of intracellular pH in health and disease.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence measurement of intracellular pH on proximal tubule suspensions. The need for a BCECF sink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Pitfalls: A Comparative Guide to the Limitations of 7-Methoxyquinoline-4-carboxylic Acid in Live-Cell Imaging
For Immediate Release
Eugene, OR – In the dynamic field of live-cell imaging, the choice of fluorescent probes is paramount to generating accurate and reproducible data. While a vast arsenal of fluorescent molecules is available, researchers must navigate the inherent limitations of each to ensure the integrity of their experimental findings. This guide provides a comprehensive analysis of the limitations associated with 7-Methoxyquinoline-4-carboxylic acid (7-MQCA) for live-cell applications, offering a comparative perspective against commonly used alternatives and furnishing the necessary experimental frameworks for independent evaluation.
Introduction to this compound: A Tool with Caveats
This compound is a heterocyclic compound that has been explored for its fluorescent properties. Its utility in biological research, however, is hampered by several key limitations that researchers, scientists, and drug development professionals must consider. This guide will dissect these limitations, focusing on three critical performance metrics: fluorescence efficiency (quantum yield), photostability, and cytotoxicity. We will also provide a comparative analysis with well-established nuclear stains, Hoechst 33342 and DAPI, as well as the more recent far-red probe, SiR-DNA, to offer a clear perspective on its standing within the current landscape of live-cell imaging reagents.
The Achilles' Heel: Suboptimal Fluorescence and Photostability
A primary drawback of 7-MQCA is its inherently low fluorescence quantum yield. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A comparative study of various methoxy-substituted quinoline derivatives has shown that 7-methoxy derivatives exhibit significantly lower quantum yields, in the range of approximately 10%, compared to their 6-methoxy counterparts.[1] This low quantum efficiency translates to a dimmer signal, which can be problematic for imaging low-abundance targets or for applications requiring high sensitivity.
A Balancing Act: Cytotoxicity and its Implications for Live-Cell Integrity
The introduction of any exogenous agent into a living system carries the potential for cytotoxicity, which can alter cellular physiology and lead to experimental artifacts. While a specific IC50 value for 7-MQCA on common cell lines like HeLa is not prominently reported, the cytotoxic potential of quinoline derivatives is well-documented.[2][3][4][5][6] Therefore, it is imperative for researchers to empirically determine the non-toxic working concentration of 7-MQCA for their specific cell type and experimental duration.
Comparative Analysis: 7-MQCA vs. Established Live-Cell Stains
To provide a practical context for the limitations of 7-MQCA, a comparison with widely used nuclear stains is essential.
| Property | This compound | Hoechst 33342 | DAPI | SiR-DNA (SiR-Hoechst) |
| Excitation Max (nm) | ~350-360 | ~350 | ~358 | ~652 |
| Emission Max (nm) | ~450-460 | ~461 | ~461 | ~674 |
| Fluorescence Quantum Yield | Low (~0.10)[1] | High (upon DNA binding) | High (upon DNA binding) | High (upon DNA binding) |
| Photostability | Moderate to Low | Moderate (subject to phototoxicity) | Moderate | High |
| Cytotoxicity | Potentially cytotoxic | Low at nM concentrations, but can induce apoptosis and DNA damage with prolonged imaging[7] | Generally considered more toxic than Hoechst for live cells | Low cytotoxicity reported, but can induce DNA damage and cell cycle arrest at sub-µM concentrations |
| Cell Permeability | Permeable | Highly Permeable | Less permeable than Hoechst in live cells | Highly Permeable |
This comparison highlights that while 7-MQCA shares a similar spectral profile with UV-excitable dyes like Hoechst and DAPI, it falls short in terms of fluorescence efficiency and carries potential cytotoxicity concerns that are also present, and better characterized, in these established probes. Modern far-red probes like SiR-DNA offer the advantage of excitation at longer wavelengths, which is less phototoxic to cells, and generally exhibit higher photostability.[8][9][10]
Experimental Protocols for in-house Validation
To empower researchers to independently assess the limitations of 7-MQCA and other fluorescent probes, we provide the following validated experimental protocols.
Workflow for Assessing Fluorescent Probe Limitations
Caption: Workflow for evaluating fluorescent probes.
Protocol for Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
96-well cell culture plates
-
This compound (and other probes for comparison)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 7-MQCA and other test compounds in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cells are non-viable).
Protocol for Photostability Assessment in Live Cells
This protocol measures the rate of photobleaching of a fluorescent probe in a live-cell environment.
Materials:
-
Cells stained with the fluorescent probe of interest
-
Confocal or widefield fluorescence microscope with time-lapse capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation and Staining: Culture cells on a glass-bottom dish and stain with the fluorescent probe at its optimal, non-toxic concentration.
-
Image Acquisition:
-
Locate a field of view with stained cells.
-
Set the microscope for time-lapse imaging with a defined interval (e.g., every 30 seconds for 10 minutes).
-
Use consistent laser power/illumination intensity and exposure time throughout the experiment.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select a region of interest (ROI) within a stained cellular compartment (e.g., the nucleus).
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
The rate of decay indicates the photostability of the probe.
-
Conclusion and Recommendations
While this compound possesses fluorescent properties, its utility in live-cell imaging is significantly constrained by its low quantum yield, potential for photobleaching, and undetermined cytotoxicity. For researchers requiring robust and reproducible live-cell imaging data, particularly for quantitative and long-term studies, established probes such as Hoechst 33342 (used at low, empirically determined non-toxic concentrations) or modern far-red dyes like SiR-DNA are recommended alternatives. It is crucial for investigators to perform in-house validation of any fluorescent probe to understand its specific limitations within their experimental system. By carefully considering the factors of fluorescence efficiency, photostability, and cytotoxicity, researchers can make informed decisions in their choice of imaging reagents, ultimately leading to more reliable and impactful scientific discoveries.
References
- 1. sciforum.net [sciforum.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biotium.com [biotium.com]
- 9. Nuclear stain for live cells | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cytoplasm Staining & Nuclear Staining Dyes | Draq5, Draq7, Draq9, and CyTRAK Orange | Bio-Techne [bio-techne.com]
A Comparative Guide to the Biological Activity of 7-Methoxyquinoline-4-carboxylic Acid and Its Analogs
For researchers and professionals in drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Within this class, 7-methoxyquinoline-4-carboxylic acid has emerged as a compound of interest, demonstrating a spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological performance of this compound against its structural analogs, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential anticancer and antimicrobial agents.
The Quinoline Core: A Versatile Pharmacophore
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives, particularly quinoline-4-carboxylic acids, have been investigated for a wide array of pharmacological effects, including antiviral, anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring.[3] Key regions for substitution that dictate the biological outcomes include the C2, C4, and the benzo portion of the quinoline ring. The carboxylic acid moiety at the C4 position is often crucial for activity, while substitutions on the benzene ring, such as the methoxy group at C7, can significantly modulate the compound's potency and selectivity.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of the anticancer and antimicrobial activities of this compound and its analogs. The data presented is a synthesis of findings from various studies to provide a comprehensive overview.
Anticancer Activity: A Tale of Substitutions
The anticancer potential of quinoline-4-carboxylic acid derivatives is a burgeoning area of research. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and topoisomerase I.[4][5]
Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Analogs
| Compound ID | R2-Substituent | R6-Substituent | R7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | OCH3 | HCT-116 | >50 | [4] |
| 2 | 2'-Fluoro-1,1'-biphenyl-4-yl | F | H | HCT-116 | 0.250 ± 0.11 | [4] |
| 3 | Substituted Pyridine | H | H | HCT-116 | 0.0097 ± 0.0014 | [4] |
| 4 | 4-Acrylamidophenyl | H | H | MLLr leukemia | 7.2 | [6] |
| 5 | H | H | OCH3 | MCF-7 | Not specified | [2] |
| 6 | H | OH | OCH3 | Not specified | Not specified | [7] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity: Targeting Bacterial Processes
Quinoline-4-carboxylic acids are renowned for their antibacterial properties, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. The substitution pattern on the quinoline ring is critical for their antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | R-Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| 7 | 6-Fluoro, 7-(1-piperazinyl) | E. coli | <0.1 | [3] |
| 8 | 6,7-Dimethoxy, 2-Aryl | S. aureus | 1.22 | [8] |
| 9 | 6,7-Dimethoxy, 2-Aryl | E. faecalis | 4.88 | [8] |
| 10 | 7-Methoxy, 3-Carboxyl ester | E. coli | >200 | [9] |
Note: This table presents data for quinoline derivatives with substitutions that enhance antimicrobial activity, providing a basis for understanding the SAR.
The data underscores the importance of specific substitutions for potent antimicrobial activity. For example, the presence of a fluorine atom at C6 and a piperazinyl group at C7 (Compound 7) results in broad-spectrum antibacterial activity.[3] Analogs with dimethoxy substitutions at C6 and C7 and an aryl group at C2 (Compounds 8 and 9) have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[8] Interestingly, a 7-methoxy substituted quinolone with a 3-carboxyl ester (Compound 10) was found to be inactive against E. coli, suggesting that the substitution pattern for anticancer and antimicrobial activities can be distinct.[9]
Experimental Methodologies: A Guide to Reproducible Science
To ensure the validity and reproducibility of the presented data, this section details the standard experimental protocols for assessing the anticancer and antimicrobial activities of the compounds.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Photostability of Fluorescent Quinoline Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the choice of a fluorophore is a critical decision that dictates the reliability and quality of experimental outcomes. Among the diverse palette of available fluorescent probes, quinoline and its derivatives represent a versatile class of compounds with tunable photophysical properties. However, a key performance characteristic that often determines their utility, particularly in demanding applications like long-term live-cell imaging and quantitative microscopy, is their photostability. This guide provides an in-depth comparison of the photostability of different fluorescent quinoline compounds, supported by experimental data and methodologies, to empower researchers in selecting the optimal probe for their specific needs.
The Inevitable Challenge: Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal. This phenomenon arises from the fluorophore's transition to a highly reactive triplet state after excitation, where it can interact with molecular oxygen or other cellular components, resulting in covalent bond cleavage and permanent loss of fluorescence. The rate of photobleaching is a critical parameter, as a more photostable fluorophore can endure more excitation cycles, enabling longer observation times and the acquisition of more robust and quantitative data.
The photostability of a fluorophore is influenced by a multitude of factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical microenvironment (e.g., pH, solvent polarity, and the presence of oxidizing or reducing agents). Therefore, a direct comparison of photostability across different studies can be challenging due to the lack of standardized experimental conditions.
Key Classes of Fluorescent Quinoline Compounds and Their Photostability Profiles
The quinoline scaffold offers a versatile platform for the design of fluorescent probes with a wide range of emission wavelengths and environmental sensitivities. The photostability of these compounds is intimately linked to their molecular structure, with different substituent groups significantly impacting their photochemical properties.
Aminoquinolines
Simple amino-substituted quinolines are a foundational class of blue-emitting fluorophores. Their photostability is generally considered moderate, but can be significantly influenced by the position and nature of the amino group and other substituents on the quinoline ring.
For instance, the 1-methyl-7-amino-quinolinium fluorophore has been reported to be highly photostable, making it a suitable candidate for demanding applications like fluorescence lifetime imaging (FLIM).[1][2] This enhanced stability is attributed to the electronic properties of the quaternized nitrogen and the amino group at the 7-position.
Quinoline-Based Schiff Bases
Schiff base derivatives of quinoline, formed by the condensation of an aminoquinoline with an aldehyde or ketone, represent a class of fluorophores with tunable emission properties. Recent studies have highlighted the promising photostability of certain quinoline-phenol Schiff bases. For example, a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols demonstrated good photostability under white-light LED irradiation.[3] This stability is crucial for applications involving prolonged light exposure.
Push-Pull Quinoline Derivatives
Push-pull systems, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system, are a common design strategy for creating environmentally sensitive fluorophores. In the context of quinolines, this design can lead to compounds with large Stokes shifts and high quantum yields. However, the impact on photostability can be variable.
The introduction of different substituents can have a dramatic effect. For example, replacing a bromine substituent with a cyano group in a quinoline-based photoremovable protecting group resulted in a threefold increase in photosensitivity, while a nitro group rendered the compound photochemically insensitive.[4] This highlights the critical role of substituent choice in modulating the photochemical pathways and, consequently, the photostability of the fluorophore.
Quantitative Comparison of Photophysical Properties
| Quinoline Derivative Class | Substituents | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reported Photostability | Reference |
| Aminoquinolines | 1-methyl-7-amino | - | - | 0.7-0.8 | High | [1][2] |
| Quinoline-Phenol Schiff Bases | 2-alkyl/aryl, 4-trifluoromethyl | ~350-400 | ~450-550 | 0.12-0.85 | Good | [3] |
| Photoremovable Protecting Groups | 8-bromo-7-hydroxy | - | - | - | - | [4] |
| 8-cyano-7-hydroxy | - | - | - | 3x more sensitive than 8-bromo | [4] | |
| 8-nitro-7-hydroxy | - | - | - | Photochemically insensitive | [4] |
Note: The photostability data presented here is often qualitative ("High", "Good") or relative. Direct comparison of quantitative values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol for Assessing Photostability
To enable a standardized comparison of the photostability of different fluorescent quinoline compounds, a robust and reproducible experimental protocol is essential. The following outlines a general procedure for a photobleaching experiment.
Objective:
To quantify and compare the rate of photobleaching of different quinoline-based fluorophores under continuous illumination.
Materials:
-
Fluorescent quinoline compounds of interest
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications, or a non-polar solvent for characterization of hydrophobic probes)
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the quinoline compounds in a suitable solvent.
-
Dilute the stock solutions to a working concentration that provides a good signal-to-noise ratio without causing aggregation.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation. For cellular studies, incubate cells with the fluorescent probe and mount them in an appropriate imaging medium.
-
-
Image Acquisition:
-
Select an appropriate objective lens and filter set for the fluorophore being tested.
-
Set the illumination intensity to a level that is relevant for the intended application. It is crucial to keep the illumination intensity constant across all experiments.
-
Define a region of interest (ROI) for imaging.
-
Acquire a time-lapse series of images with a consistent time interval between each frame (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined directly from the plot or by fitting the decay curve to an exponential function.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the photostability of fluorescent compounds.
Mechanisms of Photobleaching and Strategies for Mitigation
The primary mechanism of photobleaching for many organic fluorophores, including quinolines, involves the excited triplet state. Upon excitation, a fluorophore can transition from the singlet excited state to a longer-lived triplet state via intersystem crossing. In this state, the fluorophore is highly reactive and can undergo destructive reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can, in turn, damage the fluorophore.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
Strategies to mitigate photobleaching include:
-
Minimizing Excitation Light: Use the lowest possible excitation power and exposure time necessary to obtain a sufficient signal.
-
Using Antifade Reagents: Commercially available antifade reagents can be added to the imaging medium to scavenge reactive oxygen species and reduce photobleaching.
-
Optimizing the Chemical Environment: For some probes, adjusting the pH or using a specific solvent can enhance photostability.
-
Rational Fluorophore Design: As discussed, the choice of substituents on the quinoline core can significantly impact photostability. Selecting or designing quinoline derivatives with inherently lower triplet state quantum yields or reduced reactivity in the triplet state is a key strategy for developing highly photostable probes.
Conclusion
The photostability of fluorescent quinoline compounds is a critical parameter that dictates their utility in a wide range of research applications. While the quinoline scaffold offers immense potential for the development of novel fluorophores, their susceptibility to photobleaching must be carefully considered. This guide has provided a comparative overview of the photostability of different classes of quinoline derivatives, highlighting the significant influence of molecular structure on their photochemical properties. By understanding the mechanisms of photobleaching and employing standardized protocols for its assessment, researchers can make informed decisions in selecting and utilizing quinoline-based probes, ultimately leading to more reliable and reproducible experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxyquinoline-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 7-Methoxyquinoline-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While this document is built upon established safety protocols for quinoline derivatives, it is imperative to always consult the specific Safety Data Sheet (SDS) for the exact compound being used for a complete understanding of its hazard profile.
The Criticality of a Proactive Safety Culture
Quinoline derivatives, a class of compounds to which this compound belongs, are recognized for their diverse biological activities. This very bioactivity necessitates a cautious and informed approach to their handling. Similar compounds have been shown to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] Therefore, a robust PPE strategy is not merely a procedural formality but a critical line of defense against potential exposure.
Core Principles of Chemical Handling
The safe handling of any chemical compound rests on a foundation of risk assessment and the implementation of control measures. The hierarchy of controls, a fundamental concept in laboratory safety, prioritizes engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) over personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical, used in conjunction with these other control measures.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6] | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2][3][4] A face shield offers broader protection for the entire face. |
| Skin Protection | Gloves: Chemically resistant gloves, such as nitrile or neoprene, are essential.[7] It is crucial to check the manufacturer's glove compatibility data for breakthrough times. Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination.[7] For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended. | Prevents direct skin contact, as quinoline derivatives can cause skin irritation.[1][2][3][4] Contaminated gloves should be disposed of properly.[6] A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible.[5][6] | Minimizes the inhalation of airborne particles or aerosols, which may cause respiratory tract irritation.[1][3][4] Engineering controls like a fume hood are the primary means of mitigating inhalation risks. |
Step-by-Step Guide to Safe Handling and PPE Usage
The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.
Pre-Experiment Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and any reaction vessels.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[9]
Donning PPE: A Deliberate Sequence
Caption: Figure 1: Recommended sequence for donning PPE.
During the Experiment
-
Handling Powders: When handling the solid form of the compound, exercise care to avoid generating dust. Use a spatula for transfers and weigh the material on a tared weigh paper within the fume hood.
-
Handling Solutions: If working with a solution, use a calibrated pipette or syringe to transfer liquids, being mindful to prevent splashes.
-
Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with the chemical.
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, as hazardous chemical waste in accordance with your institution's guidelines.[1][7]
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, and inner gloves. Wash hands thoroughly after removing all PPE.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.[7]
-
Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
